1-(4-Fluorophenyl)cyclobutanecarbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRILDIAHADHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619774 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-30-4 | |
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevailing synthesis pathway for 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental procedures, and expected outcomes, tailored for an audience with a strong background in organic chemistry.
Core Synthesis Pathway: Nucleophilic Alkylation
The primary and most direct route to this compound involves the nucleophilic alkylation of 4-Fluorophenylacetonitrile. In this reaction, the acidic proton of the methylene group adjacent to the nitrile is abstracted by a strong base to form a carbanion. This nucleophilic carbanion then undergoes a double alkylation with a 1,3-dihalopropane, typically 1,3-dibromopropane, to form the cyclobutane ring in a single step.
The reaction is analogous to the synthesis of similar 1-arylcyclobutanecarbonitriles, such as the chloro-substituted counterpart, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[1] The choice of base and solvent is crucial for the success of this reaction, with strong bases like sodium hydride in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) being highly effective.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that while a specific yield for this exact compound is not widely published, the data is extrapolated from the synthesis of the closely related 1-(4-chlorophenyl)cyclobutanecarbonitrile and typical yields for such reactions.
| Parameter | Value | Source/Notes |
| Starting Material | 4-Fluorophenylacetonitrile | CAS: 459-22-3 |
| Reagents | Sodium Hydride (NaH), 1,3-Dibromopropane | |
| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Typical Yield | 40-50% (Estimated) | Based on the 43% yield reported for the chloro-analog.[1] |
| Purity (Post-Purification) | >95% | As per commercial supplier data. |
| Molecular Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.20 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 90°C @ 10⁻⁶ Torr (for chloro-analog) | [1] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the established procedure for its chloro-analog.[1]
Materials:
-
4-Fluorophenylacetonitrile (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
1,3-Dibromopropane (2.7 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane
-
Diethyl Ether
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is dried in an oven and allowed to cool under a stream of argon or nitrogen.
-
Base Suspension: Sodium hydride (2.2 eq) is carefully weighed and transferred to the flask. Anhydrous DMSO is added to create a stirrable suspension.
-
Carbanion Formation: A solution of 4-Fluorophenylacetonitrile (1.0 eq) in anhydrous DMSO is added dropwise to the stirred suspension of sodium hydride at room temperature (25°C). The mixture is stirred for 30 minutes to allow for the complete formation of the carbanion.
-
Cyclization: A solution of 1,3-dibromopropane (2.7 eq) in anhydrous DMSO is added dropwise to the reaction mixture over a period of 30 minutes. The temperature of the reaction should be maintained between 25-30°C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 40-60 minutes at the same temperature.
-
Workup: The reaction mixture is carefully poured into ice water and extracted three times with dichloromethane. The combined organic extracts are then washed with water and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield a crude oil. The product is further purified by vacuum distillation to obtain this compound.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis pathway.
Caption: Synthesis of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural motif, featuring a cyclobutane ring attached to a fluorophenyl group, makes it an intriguing candidate for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides a summary of the available physicochemical data, outlines a general synthetic and analytical workflow, and discusses the potential for this compound in broader research contexts.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FN | ChemShuttle |
| Molecular Weight | 175.206 g/mol | ChemShuttle |
| CAS Number | 405090-30-4 | ChemShuttle |
| Appearance | Light yellow to yellow liquid | - |
| Boiling Point | 148-150 °C (at 20 Torr) | - |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | - |
| LogP (Predicted) | 2.3 | - |
| pKa (Predicted) | Not Available | - |
| Solubility | Not Available | - |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, a general approach can be inferred from the synthesis of analogous aryl-substituted cyclobutanecarbonitriles.
General Synthesis Workflow
The synthesis of this compound would likely involve the reaction of a suitable precursor, such as 4-fluorophenylacetonitrile, with a cyclobutylating agent. A plausible synthetic route is outlined in the workflow diagram below.
Caption: A logical workflow for the synthesis, analysis, and characterization of this compound.
Analytical Methods
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the nitrile (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. The presence of the fluorophenylcyclobutane moiety suggests that it could be explored as a building block in the synthesis of compounds targeting various biological systems. For instance, related cyclobutane-containing compounds have shown a range of biological activities. Further research and screening are necessary to determine the pharmacological profile of this specific molecule.
The logical progression for investigating the biological potential of this compound is depicted in the following diagram.
Caption: A conceptual workflow for the biological evaluation of this compound.
Conclusion
This compound represents a chemical entity with underexplored potential in the field of drug discovery and materials science. The limited availability of experimental data underscores the need for further research to fully characterize its physicochemical properties and biological activities. The synthetic and analytical workflows presented in this guide provide a foundational framework for researchers interested in investigating this and related compounds. As the demand for novel fluorinated building blocks continues to grow, a comprehensive understanding of such molecules will be crucial for the development of next-generation pharmaceuticals and functional materials.
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile (CAS Number 405090-30-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a synthetic, small-molecule organic compound featuring a fluorinated phenyl group attached to a cyclobutane ring bearing a nitrile functional group. While specific biological activity and detailed experimental data for this particular compound are not extensively documented in publicly available literature, its structural motifs—the 4-fluorophenyl group and the cyclobutane ring—are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, drawing upon data from analogous structures and the established roles of its constituent chemical features.
Chemical and Physical Properties
This compound is characterized by the following properties, which are crucial for its handling, storage, and application in a laboratory setting.[1][2]
| Property | Value | Reference |
| CAS Number | 405090-30-4 | [1] |
| Molecular Formula | C₁₁H₁₀FN | [1][2] |
| Molecular Weight | 175.20 g/mol | [1][2] |
| Appearance | Likely a solid or oil | N/A |
| Purity | Typically offered at ≥95% | [1] |
| Storage Conditions | 2-8 °C, protected from light and moisture | [1] |
| SMILES | FC1=CC=C(C=C1)C1(CCC1)C#N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway
The synthesis likely proceeds via the reaction of 4-fluorobenzyl cyanide with a suitable alkylating agent in the presence of a strong base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile and is expected to yield the desired product.
Materials:
-
4-Fluorobenzyl cyanide
-
1,3-Dibromopropane
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (2.2 eq.) in anhydrous DMF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Starting Material: A solution of 4-fluorobenzyl cyanide (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then stirred for an additional 30 minutes at the same temperature.
-
Alkylation: 1,3-Dibromopropane (1.1 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure this compound.
Role in Drug Discovery and Development
The structural components of this compound suggest its primary utility as a building block in the synthesis of more complex molecules for drug discovery.
The Significance of the Cyclobutane Scaffold
The cyclobutane motif is increasingly recognized for its favorable properties in medicinal chemistry.[1][3] Its rigid, puckered conformation can help in:
-
Improving Potency and Selectivity: By locking a molecule into a specific three-dimensional orientation, the cyclobutane ring can enhance binding to a biological target.
-
Enhancing Pharmacokinetic Properties: The replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve metabolic stability and oral bioavailability.
-
Exploring Novel Chemical Space: As a "bioisostere" for other groups, it allows for the exploration of new structure-activity relationships.
The Role of the 4-Fluorophenyl Group
The introduction of a fluorine atom at the para-position of a phenyl ring is a common strategy in drug design. This modification can influence:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a compound.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of a molecule, affecting its ability to cross cell membranes.
Potential Therapeutic Applications
Given the properties of its constituent parts, this compound could serve as a key intermediate in the synthesis of compounds targeting a wide range of diseases, including:
-
Oncology: The development of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: The synthesis of novel antiviral or antibacterial compounds.
-
Central Nervous System (CNS) Disorders: The creation of molecules with improved blood-brain barrier penetration.
Visualization of Role in Drug Discovery Workflow
The following diagram illustrates the potential workflow where a building block like this compound is utilized in a drug discovery program.
Caption: Role of a building block in the drug discovery pipeline.
Conclusion
This compound represents a valuable, albeit under-characterized, chemical entity for medicinal chemistry and drug discovery. Its combination of a metabolically robust 4-fluorophenyl group and a conformationally rigid cyclobutane ring makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to elucidate its specific biological activities, its potential as a versatile building block for creating diverse and potent small molecule libraries is clear. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug discovery programs.
References
An In-depth Technical Guide on the Molecular Structure of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. Due to the limited availability of specific experimental crystallographic and spectroscopic data in peer-reviewed literature and public databases for this particular compound, this guide combines known properties with predicted structural and spectral information based on established chemical principles and data from analogous compounds. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for its target audience.
Introduction
This compound is a fluorinated organic compound that holds potential as a building block in medicinal chemistry and materials science. Its structural components, including a fluorophenyl group, a cyclobutane ring, and a nitrile functional group, make it an interesting candidate for the synthesis of more complex molecules with potential biological activity. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This guide aims to provide a detailed account of its molecular structure, leveraging both established data and predictive methodologies.
Molecular and Physical Properties
While detailed experimental data is scarce, some fundamental properties of this compound have been reported. These are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.206 g/mol | |
| CAS Number | 405090-30-4 | |
| Appearance | Light yellow to yellow liquid | |
| Boiling Point | 148-150 °C (at 20 Torr) | |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | |
| SMILES | FC1=CC=C(C=C1)C1(CCC1)C#N |
Predicted Structural Analysis
In the absence of experimental X-ray crystallographic data, the three-dimensional structure of this compound can be predicted using computational chemistry methods. The structure consists of a central quaternary carbon atom bonded to a 4-fluorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring. The cyclobutane ring is expected to be puckered, which is a common conformation to relieve ring strain. The fluorophenyl group and the nitrile group will be positioned in pseudo-axial and pseudo-equatorial orientations relative to the puckered ring.
Predicted Bond Lengths and Angles
The following table presents predicted bond lengths and angles for key structural features of the molecule. These values are derived from computational models and data from structurally similar compounds.
| Bond/Angle | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-CN Bond Length | ~1.47 Å |
| C-C (Aromatic) Bond Length | ~1.39 Å |
| C-C (Cyclobutane) Bond Length | ~1.55 Å |
| C-C-C (Cyclobutane) Angle | ~88° |
| F-C-C (Aromatic) Angle | ~118° |
| C-C-CN Angle | ~110° |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of chemical compounds. The following sections provide predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclobutane ring. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-7.5 ppm, with coupling patterns influenced by the fluorine atom. The cyclobutane protons are expected to appear as multiplets in the range of 2.0-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the cyclobutane carbons, the quaternary carbon, and the nitrile carbon. The aromatic carbons attached to fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon is expected to appear around 120 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, likely as a multiplet due to coupling with the ortho-protons.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |
| ¹H (Aromatic) | 7.0 - 7.5 ppm | Multiplets |
| ¹H (Cyclobutane) | 2.0 - 3.0 ppm | Multiplets |
| ¹³C (Nitrile) | ~120 ppm | Singlet |
| ¹³C (Quaternary) | ~40 ppm | Singlet |
| ¹³C (Aromatic) | 115 - 165 ppm (with C-F coupling) | Multiplets |
| ¹³C (Cyclobutane) | 20 - 40 ppm | Multiplets |
| ¹⁹F | -110 to -120 ppm | Multiplet |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the molecule.
| m/z | Predicted Fragment |
| 175 | [M]⁺ |
| 148 | [M - HCN]⁺ |
| 95 | [C₆H₄F]⁺ |
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the reaction of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Experimental Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over 30 minutes.
-
Addition of Alkylating Agent: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 1,3-dibromopropane (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Logical Relationship of Structural Features
The interplay between the different structural moieties of this compound dictates its overall chemical properties and potential applications.
Caption: Interrelationship of structural components and their influence on properties.
Conclusion
This technical guide has provided a detailed, albeit partially predictive, overview of the molecular structure of this compound. The presented data, including molecular properties, predicted structural parameters, and spectroscopic information, offers a valuable resource for researchers. The proposed synthetic protocol provides a practical starting point for its preparation in a laboratory setting. Further experimental validation of the predicted data is encouraged to provide a more complete and accurate understanding of this compound.
Spectroscopic Profile of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed predicted spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for its analysis.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information has been predicted based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.4 | Multiplet | 2H | Aromatic (ortho to F) |
| ~7.2 - 7.1 | Multiplet | 2H | Aromatic (meta to F) |
| ~2.8 - 2.6 | Multiplet | 2H | Cyclobutane (α to CN) |
| ~2.5 - 2.3 | Multiplet | 2H | Cyclobutane (α to CN) |
| ~2.2 - 2.0 | Multiplet | 2H | Cyclobutane (β to CN) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) |
| ~135 (d, ⁴JCF ≈ 3 Hz) | Aromatic (ipso-C) |
| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic (ortho to F) |
| ~122 | Nitrile (C≡N) |
| ~116 (d, ²JCF ≈ 21 Hz) | Aromatic (meta to F) |
| ~45 | Quaternary Cyclobutane (C-CN) |
| ~35 | Cyclobutane (α to CN) |
| ~18 | Cyclobutane (β to CN) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~2240 | Medium | C≡N Stretch |
| ~1600, 1500 | Strong | Aromatic C=C Stretch |
| ~1230 | Strong | C-F Stretch |
| ~840 | Strong | p-Substituted Benzene C-H Bend |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 146 | [M - HCN]⁺ |
| 120 | [M - C₄H₆]⁺ |
| 109 | [C₆H₄F-C]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils): Place a small drop of the neat compound between two KBr or NaCl plates.
-
Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Scan Speed: 2-3 scans/second.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound. The mass spectrum of this peak is then analyzed for the molecular ion and fragmentation pattern.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between spectroscopic methods and structural information.
The Rising Profile of Fluorinated Cyclobutanes in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, valued for its ability to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Concurrently, the cyclobutane motif, a strained four-membered carbocycle, has gained increasing attention as a versatile building block that imparts conformational rigidity and unique three-dimensional character to bioactive molecules.[3][4] The convergence of these two powerful strategies—the fluorinated cyclobutane—offers a compelling approach to developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated cyclobutane compounds, complete with quantitative data, detailed experimental protocols, and a mechanistic overview of their interaction with a key biological pathway.
Quantitative Biological Activity of Fluorinated Cyclobutane Derivatives
The introduction of fluorine into cyclobutane-containing molecules can profoundly influence their biological activity across various therapeutic areas, from infectious diseases to neurodegenerative disorders. The following tables summarize key quantitative data for representative fluorinated cyclobutane compounds and related structures, highlighting their potency as enzyme inhibitors and antimicrobial agents.
| Compound Class | Specific Compound/Analog | Target/Organism | Biological Activity Metric | Value | Reference |
| BACE1 Inhibitors | Amidine Head Group Series | BACE1 Enzyme | IC50 | 27 nM | [4] |
| Iminohydantoin Derivative | BACE1 Enzyme | High Affinity (Specific IC50 not stated) | - | [5] | |
| Antimicrobial Agents | Purpurin Derivative | Staphylococcus aureus ATCC 6538 | MIC | 62.5 µg/mL | [6] |
| Prattinin A Derivative (Compound 27) | Escherichia coli | MIC | 11.7 µg/mL | [7] | |
| Prattinin A Derivative (Compound 27) | Pseudomonas aeruginosa | MIC | 11.7 µg/mL | [7] | |
| Prattinin A Derivative (Compound 27) | Staphylococcus aureus | MIC | 23.4 µg/mL | [7] | |
| Thiazolylhydrazone Derivative (Compound 2) | Candida tropicalis | MIC | 16 µg/mL | [8] | |
| Thiazolylhydrazone Derivative (Compound 2) | Bacillus subtilis | MIC | 16 µg/mL | [8] | |
| Thiazolylhydrazone Derivative (Compound 3) | Bacillus subtilis | MIC | 16 µg/mL | [8] | |
| Cytotoxic Agents | Fluorinated Chalcone (Compound 2a) | HepG2 Cancer Cells | IC50 | 67.51 ± 2.26 µM | [9] |
| 7-Azaindenoisoquinoline (Compound 16b) | Human Cancer Cell Lines (MGM) | GI50 | 0.063 µM | [10] | |
| 7-Azaindenoisoquinoline (Compound 17b) | Human Cancer Cell Lines (MGM) | GI50 | 0.033 µM | [10] |
Mechanism of Action: BACE1 Inhibition in the Amyloidogenic Pathway
A prominent area where fluorinated cyclobutanes are being investigated is in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[6] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the mechanism of action for a fluorinated cyclobutane BACE1 inhibitor.
In the amyloidogenic pathway, APP is sequentially cleaved by BACE1 and then γ-secretase to produce the toxic Aβ peptide.[6] Fluorinated cyclobutane inhibitors are designed to bind to the active site of BACE1, blocking its enzymatic activity. This inhibition prevents the initial cleavage of APP, thereby reducing the formation of the C99 fragment and, consequently, the production of Aβ. As a result, APP is preferentially processed through the non-amyloidogenic pathway by α-secretase, which generates non-toxic fragments.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of fluorinated cyclobutane compounds.
BACE1 Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is adapted from a method for quantifying BACE1 activity in a 96-well format using a fluorogenic peptide substrate.[8]
1. Reagent Preparation:
- Assay Buffer: 0.2 M Sodium Acetate, pH 4.5. Dissolve 16.4 g of anhydrous sodium acetate in 800 mL of dH₂O, adjust pH to 4.5 with acetic acid, and bring the final volume to 1 L with dH₂O.
- BACE1 Enzyme: Recombinant human BACE1 (amino acids 22-460) is diluted in Assay Buffer to the desired working concentration.
- Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher that are separated upon BACE1 cleavage. Dissolve 1 mg in 2 mL of DMSO to create a 250 µM stock solution.
- BACE1 Inhibitor (Test Compound): Prepare a stock solution of the fluorinated cyclobutane compound in DMSO. Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
- Positive Control: A known BACE1 inhibitor (e.g., Verubecestat) is used.
- Negative Control: DMSO vehicle.
2. Assay Procedure:
- Set up a 96-well opaque microtiter plate.
- Background wells: Add 50 µL of Assay Buffer.
- Negative Control wells: Add the BACE1 enzyme solution and DMSO vehicle to a final volume of 48 µL.
- Test Compound wells: Add the BACE1 enzyme solution and the serially diluted fluorinated cyclobutane compound to a final volume of 48 µL.
- Positive Control wells: Add the BACE1 enzyme solution and the known BACE1 inhibitor to a final volume of 48 µL.
- Pre-incubate the plate at 37°C for 15 minutes.
- In a darkened room (the substrate is light-sensitive), add 2 µL of the 250 µM β-secretase substrate to all wells.
- Cover the plate with aluminum foil and gently tap to mix.
3. Data Acquisition and Analysis:
- Endpoint Assay: Incubate at 37°C for 30 minutes in the dark. Measure fluorescence on a microplate reader with excitation at 350 nm and emission at 490 nm.
- Kinetic Assay: Place the plate in a fluorescent microplate reader pre-heated to 37°C. Read fluorescence every 5 minutes for a total of 60 minutes at Ex/Em = 350/490 nm.
- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each concentration of the test compound relative to the negative control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is a generalized method based on standard procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the fluorinated cyclobutane compound in a suitable solvent (e.g., DMSO).
- Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Assay Procedure:
- Dispense 50 µL of CAMHB into each well of the 96-well plate.
- Add 50 µL of the test compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution of the test compound across the plate by transferring 50 µL from each well to the next. Discard the final 50 µL from the last well.
- Add 50 µL of the prepared bacterial inoculum to each well.
- Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
- Seal the plate and incubate at 37°C for 18-24 hours.
3. Data Analysis:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
1. Cell Seeding:
- Seed human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the fluorinated cyclobutane test compound in the appropriate cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compound) and a positive control (a known cytotoxic agent).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT stock solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The strategic combination of fluorine substitution and the cyclobutane scaffold presents a promising avenue for the development of novel therapeutic agents. The data and protocols presented in this guide demonstrate the potential of fluorinated cyclobutane compounds to exhibit potent and specific biological activities. As synthetic methodologies for these unique structures continue to advance, we can anticipate their increased application in drug discovery programs targeting a wide range of diseases. The ability to fine-tune molecular properties through fluorination, coupled with the conformational constraint provided by the cyclobutane ring, offers a powerful toolkit for medicinal chemists to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and biological evaluation of conformationally constrained BACE1 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Strategic Role of 1-(4-Fluorophenyl)cyclobutanecarbonitrile in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of specific molecular scaffolds that impart favorable physicochemical and pharmacological properties is paramount. 1-(4-Fluorophenyl)cyclobutanecarbonitrile has emerged as a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring, a metabolically stable fluorophenyl group, and a synthetically adaptable nitrile moiety makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound, with a focus on its application in the synthesis of potent and selective antagonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key target in inflammatory and allergic diseases.
Core Attributes and Medicinal Chemistry Significance
The 1-(4-fluorophenyl)cyclobutyl scaffold offers several advantages in drug design:
-
Three-Dimensionality: The puckered nature of the cyclobutane ring introduces a significant degree of three-dimensionality, enabling better shape complementarity with the binding sites of biological targets and moving away from the "flatland" of traditional aromatic-based drugs.
-
Conformational Restriction: The rigid cyclobutane core limits the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.
-
Metabolic Stability: The fluorine atom on the phenyl ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of drug candidates.
-
Synthetic Versatility: The nitrile group is a versatile functional handle that can be readily converted into other key functional groups, such as primary amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of chemical entities.
Application in the Synthesis of MRGPRX2 Antagonists
A significant application of this compound is as a key intermediate in the synthesis of antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 is primarily expressed on mast cells and is implicated in the pathophysiology of various inflammatory and allergic conditions, including urticaria, atopic dermatitis, and anaphylactoid reactions.
The general synthetic strategy involves the transformation of the nitrile group into a primary amine, which then serves as a crucial anchor point for building the final antagonist structure.
Experimental Protocols
1. Reduction of this compound to 1-(4-Fluorophenyl)cyclobutanamine
The conversion of the nitrile to the corresponding primary amine is a critical step. Several robust methods can be employed for this transformation.
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Reagents: this compound, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(4-fluorophenyl)cyclobutanamine.
-
-
Method B: Catalytic Hydrogenation
-
Reagents: this compound, Raney Nickel or Palladium on Carbon (Pd/C), hydrogen gas, methanol or ethanol, ammonia (optional).
-
Procedure: this compound is dissolved in a suitable solvent such as methanol or ethanol, often in the presence of ammonia to suppress the formation of secondary amines. A catalytic amount of Raney Nickel or Pd/C is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired 1-(4-fluorophenyl)cyclobutanamine.
-
2. Synthesis of N-((1-(4-fluorophenyl)cyclobutyl)methyl) Imidazo[1,2-a]pyridin-5-amine Derivatives (Exemplary MRGPRX2 Antagonists)
The resulting 1-(4-fluorophenyl)cyclobutanamine can be further elaborated to synthesize potent MRGPRX2 antagonists, as described in the patent literature (e.g., WO2025042730A1). A representative synthetic route is outlined below.
-
Step 1: Reductive Amination. 1-(4-Fluorophenyl)cyclobutanamine is reacted with a suitable aldehyde, such as 2-(trifluoromethyl)imidazo[1,2-a]pyridine-5-carbaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to yield the N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine core structure.
-
Step 2: Further Diversification. The core structure can be further modified, for example, by substitution on the imidazo[1,2-a]pyridine ring, to optimize the pharmacological properties.
Quantitative Data and Structure-Activity Relationships (SAR)
Recent patent literature has disclosed several MRGPRX2 antagonists incorporating the N-((1-(4-fluorophenyl)cyclobutyl)methyl) moiety. The biological activity of these compounds is typically evaluated in in-vitro assays measuring the inhibition of MRGPRX2 activation.
| Compound ID | Core Scaffold | Modification | MRGPRX2 IC50 (nM) |
| Example 1 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | Unsubstituted | < 100 |
| Example 2 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | 3-Methyl | 50 - 150 |
| Example 3 | N-((1-(4-fluorophenyl)cyclobutyl)methyl)-2-(trifluoromethyl)imidazo[1,2-a]pyridin-5-amine | 8-Chloro | < 50 |
Note: The data presented is representative and compiled from publicly available patent information. Exact values may vary depending on the specific assay conditions.
Structure-Activity Relationship (SAR) Insights:
-
The 1-(4-fluorophenyl)cyclobutyl moiety appears to be a key pharmacophore, likely occupying a hydrophobic pocket in the MRGPRX2 receptor.
-
The amine linker , formed from the reduction of the nitrile, is crucial for connecting the cyclobutyl moiety to the heterocyclic core of the antagonist.
-
Substitutions on the imidazo[1,2-a]pyridine ring can significantly modulate the potency of the antagonists. For instance, the introduction of a trifluoromethyl group at the 2-position and a chloro group at the 8-position has been shown to enhance activity.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow from this compound.
Caption: Inhibition of MRGPRX2-mediated mast cell degranulation.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its inherent structural and physicochemical properties make it an ideal starting material for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of potent MRGPRX2 antagonists highlights its potential for addressing challenging therapeutic targets. As the demand for novel, three-dimensional chemical entities continues to grow, the role of this compound and related cycloalkyl building blocks is expected to expand, paving the way for the discovery of next-generation therapeutics.
A Technical Guide to 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a crucial building block in medicinal chemistry, valued for its unique structural features that are incorporated into a variety of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development. Due to the limited availability of public data, this document also draws analogies from its close structural analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, to provide a broader context for its utility.
Introduction
This compound, with the CAS Number 405090-30-4, is a substituted cyclobutane derivative that has garnered interest as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical industry. The presence of a fluorophenyl group and a nitrile moiety on a cyclobutane ring offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, which are pivotal for pharmacological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 405090-30-4 | |
| Molecular Formula | C₁₁H₁₀FN | |
| Molecular Weight | 175.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically >95% | |
| Storage | 2-8°C |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of 4-fluorophenylacetonitrile with 1,3-dibromopropane.
General Synthetic Workflow
The logical workflow for the synthesis is outlined in the diagram below. This process involves the deprotonation of 4-fluorophenylacetonitrile to form a carbanion, which then acts as a nucleophile to displace the bromide ions from 1,3-dibromopropane in a cyclization reaction.
Caption: General workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical experimental protocol based on standard organic chemistry practices for similar reactions. Note: This protocol is for illustrative purposes only and should be optimized and validated in a laboratory setting.
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-fluorophenylacetonitrile in anhydrous THF to the suspension. Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.
-
To the resulting carbanion solution, add 1,3-dibromopropane dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Role in Pharmaceutical Development
While specific drug candidates synthesized from this compound are not prominently disclosed in the public domain, its structural analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known key intermediate in the synthesis of Sibutramine . Sibutramine is an appetite suppressant that was formerly marketed for the treatment of obesity. This suggests that this compound could be a valuable intermediate for the synthesis of novel compounds targeting similar biological pathways or for developing analogs of existing drugs with improved pharmacological profiles.
Potential Signaling Pathways and Drug Targets
Based on the known mechanism of action of drugs derived from the analogous chloro-compound, it is plausible that derivatives of this compound could be designed to modulate neurotransmitter reuptake. The diagram below illustrates a simplified signaling pathway that could be targeted.
Caption: Potential mechanism of action for drugs derived from the intermediate.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its unique combination of a fluorinated aromatic ring and a reactive nitrile group on a cyclobutane scaffold provides a foundation for the synthesis of novel drug candidates. While detailed public information is limited, its structural similarity to key intermediates of known drugs highlights its potential in the discovery of new therapeutics, particularly in the area of neuroscience and metabolic disorders. Further research and publication of its synthetic applications will undoubtedly solidify its importance in medicinal chemistry.
An In-depth Technical Guide on the Safety and Handling of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1-(4-Fluorophenyl)cyclobutanecarbonitrile. Due to a lack of comprehensive, publicly available safety data for this specific compound, information from its structural analog, 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, has been included for comparative purposes and to infer potential hazards. This information should not be considered a substitute for a formal risk assessment and the guidance of a certified safety professional. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Introduction
This compound is a fluorinated organic compound that belongs to the class of nitriles. Its structural motif, featuring a cyclobutane ring and a fluorophenyl group, makes it a compound of interest in medicinal chemistry and drug discovery as a potential building block for more complex molecules. The presence of the nitrile group and the fluorinated aromatic ring can impart specific chemical reactivity and biological activity. This guide aims to provide a comprehensive overview of the available safety and handling information to ensure its responsible use in a laboratory setting.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and its chloro-analog for comparison.
Table 1: Physicochemical Properties
| Property | This compound | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile |
| CAS Number | 405090-30-4 | 28049-61-8 |
| Molecular Formula | C₁₁H₁₀FN | C₁₁H₁₀ClN |
| Molecular Weight | 175.20 g/mol | 191.66 g/mol |
| Appearance | Light yellow to yellow liquid | Colorless oil |
| Boiling Point | 148-150 °C at 20 Torr | 295 °C (lit.) |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | 1.137 g/mL at 25 °C (lit.) |
| Storage Temperature | 2-8°C | Room temperature |
Table 2: Hazard Identification and Toxicological Information (Data primarily from 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile)
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P312, P501 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | P280, P302+P352, P312, P362+P364, P501 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | P261, P271, P304+P340, P312, P501 |
| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Damage/Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
Note: Hazard classification and precautionary statements are based on the Globally Harmonized System (GHS) and are derived from data for the chloro-analog. These should be considered as potential hazards for this compound until specific data is available.
Experimental Protocols
Safety and Handling
Given the limited specific data, a cautious approach is mandatory when handling this compound. The following guidelines are based on general principles for handling nitrile-containing compounds and the available information for its chloro-analog.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Glove breakthrough time should be considered.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashing, chemical-resistant aprons or suits should be considered.
-
Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If the potential for inhalation of vapors or aerosols exists and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use only in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
In case of inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
A logical workflow for the safe handling of chemical reagents.
Signaling Pathways and Biological Activity
There is no specific information available in the public domain regarding the signaling pathways or biological activities of this compound. General research on cyclobutane-containing natural products has shown a wide range of biological activities, but this cannot be directly extrapolated to the title compound. Any investigation into the biological effects of this compound should be conducted with appropriate safety precautions and ethical considerations.
Conclusion
This compound is a chemical for research and development purposes with limited available safety and handling data. The information provided in this guide is intended to raise awareness of potential hazards and promote safe laboratory practices. It is imperative that researchers treat this compound with caution, adhere to stringent safety protocols, and consult with safety professionals to ensure a safe working environment. As more data becomes available, this guide will be updated to reflect the most current understanding of the safety and handling of this compound.
Commercial Sourcing and Technical Data for 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For researchers, scientists, and professionals in drug development, the procurement of specific chemical entities is a critical first step in the research and development pipeline. This guide provides an in-depth overview of commercial suppliers for 1-(4-Fluorophenyl)cyclobutanecarbonitrile (CAS No. 405090-30-4), a key building block in the synthesis of various pharmaceutical compounds. This document outlines supplier specifications, available quantities, and pertinent technical data to facilitate informed purchasing decisions.
Physicochemical Properties
Before detailing the commercial suppliers, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 405090-30-4 |
| Molecular Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.20 g/mol |
| Boiling Point | 148-150 °C (at 20 Torr)[1] |
| Density | 1.14±0.1 g/cm³ (Predicted)[1] |
| Appearance | Light yellow to yellow Liquid[1] |
| Storage | 2-8°C[1] |
Commercial Supplier Overview
A survey of chemical suppliers reveals several sources for this compound. The following table summarizes the offerings from various vendors, detailing purity levels and available quantities to aid in comparative analysis. Pricing information is included where publicly available, though it is often subject to inquiry for bulk quantities.
| Supplier | Purity | Available Quantities | Price (USD) |
| ChemShuttle | 95% | 5g, 10g, 25g, 100g | $200 (5g), $300 (10g), $650 (25g), Inquire (100g) |
| Angene | 95%[2] | 250mg, 500mg, 1g, 2.5g, 5g[2] | Inquire[2] |
| Reagentia | Not Specified | 100mg, 250mg, 1g, 5g[3] | €117.57 (100mg), €123.76 (250mg), €228.96 (1g), €549.21 (5g)[3] |
| BLD Pharm | Not Specified | Inquire | Inquire[4] |
| ChemUniverse | Not Specified | Inquire for bulk quantities[5] | Inquire |
Quality and Technical Documentation
For research and development purposes, thorough documentation is essential to ensure the quality and consistency of starting materials. While a Certificate of Analysis (CoA) is typically provided by the supplier upon purchase, it is advisable to request a sample CoA beforehand to review the purity and analytical methods used.
Similarly, a Safety Data Sheet (SDS) is a critical document for ensuring safe handling and storage. While a specific SDS for this compound was not publicly available, an SDS for the related compound 1-(4-Fluorophenyl)cyclohexanecarbonitrile indicates that the substance may be harmful by inhalation, in contact with skin, and if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, are recommended.[6] Facilities should be equipped with an eyewash station and a safety shower.[6]
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a synthetic route for the analogous compound, 1-(4-chlorophenyl)cyclobutane nitrile, has been described. This synthesis involves the reaction of 4-Chlorobenzyl cyanide with 1,3-dibromopropane in the presence of sodium hydride in dimethyl sulfoxide (DMSO).[7] This may provide insight into a potential synthetic strategy for the fluorine-containing analog. Researchers requiring detailed synthetic procedures for their documentation or internal process development should consider custom synthesis services, which are offered by some suppliers like ChemShuttle.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a chemical compound involves several logical steps. The following diagram illustrates a typical workflow for this process.
Caption: A logical workflow for the selection of a commercial chemical supplier.
References
- 1. This compound | 405090-30-4 [m.chemicalbook.com]
- 2. Angene - this compound | 405090-30-4 | MFCD10694662 | AG00CMF3 [japan.angenechemical.com]
- 3. This compound (CAS/ID No. 405090-30-4) | Reagentia [reagentia.eu]
- 4. 405090-30-4|this compound|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile Analogs: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile and its analogs, which are valuable intermediates in the development of pharmaceutical compounds. The synthesis is achieved through a robust and efficient alkylation of the corresponding phenylacetonitrile with 1,3-dihalopropanes. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
Cyclobutane derivatives are significant structural motifs in a variety of biologically active molecules and approved pharmaceuticals. The synthesis of functionalized cyclobutanes, such as this compound, is a critical step in the discovery of new therapeutic agents. The protocol described herein is adapted from established methods for the synthesis of analogous compounds, including the chloro-substituted analog used in the production of Sibutramine.[1][2][3]
General Synthesis Pathway
The core of this synthetic protocol involves the dialkylation of a substituted phenylacetonitrile with a 1,3-dihalopropane to form the cyclobutane ring. The reaction proceeds via the formation of a carbanion at the benzylic position of the phenylacetonitrile, which then undergoes nucleophilic substitution with the dihalopropane. A second intramolecular alkylation step then closes the four-membered ring. The use of a strong base or phase-transfer catalysis is essential for the efficient generation of the carbanion.
Below is a diagram illustrating the general synthetic workflow:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound. The procedure can be adapted for other analogs by selecting the appropriate substituted phenylacetonitrile.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Fluorophenylacetonitrile | 459-22-3 | 135.14 | Starting material.[4] |
| 1,3-Dibromopropane | 109-64-8 | 201.86 | Alkylating agent. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Strong base. Handle with extreme caution. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous reaction solvent. |
| Diethyl Ether | 60-29-7 | 74.12 | Extraction solvent. |
| Dichloromethane | 75-09-2 | 84.93 | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | For workup. |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a stirred suspension of sodium hydride (e.g., 4.4 g, 110 mmol, 60% dispersion in mineral oil) in anhydrous DMSO (e.g., 20 ml) under an inert argon or nitrogen atmosphere.
-
Addition of Phenylacetonitrile: To the stirred suspension, add a solution of 4-fluorophenylacetonitrile (e.g., 10 g, 74 mmol) in anhydrous DMSO (e.g., 20 ml) dropwise over 5 minutes at room temperature (25°C).
-
Formation of Carbanion: Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.
-
Alkylation: Add a solution of 1,3-dibromopropane (e.g., 27 g, 134 mmol) in anhydrous DMSO (e.g., 50 ml) dropwise over 30 minutes. Maintain the reaction temperature between 25-30°C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 40 minutes at the same temperature.
-
Quenching and Extraction: Carefully pour the reaction mixture into ice water (e.g., 500 ml). Extract the aqueous mixture with dichloromethane (e.g., 3 x 75 ml).
-
Workup: Combine the organic extracts and evaporate the solvent under reduced pressure. Extract the resulting residue with diethyl ether (e.g., 4 x 50 ml).
-
Purification: Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.
-
Final Purification: Purify the crude product by vacuum distillation to obtain the final this compound.
Alternative Method: Phase-Transfer Catalysis
For certain substrates, a phase-transfer catalysis (PTC) approach can be a milder and equally effective alternative to using sodium hydride.[5][6][7][8] This method typically involves a concentrated aqueous solution of a strong base (e.g., 50% NaOH), an organic solvent, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride).
Below is a diagram illustrating the phase-transfer catalysis cycle:
Figure 2: Simplified representation of a phase-transfer catalysis cycle for alkylation.
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care in an inert atmosphere and away from moisture.
-
1,3-Dibromopropane is a toxic and potentially carcinogenic compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Always wear safety glasses, gloves, and a lab coat when performing these experiments.
This protocol provides a comprehensive guide for the synthesis of this compound and its analogs. Researchers are encouraged to adapt and optimize the conditions based on their specific substrates and available laboratory equipment.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biomedres.us [biomedres.us]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(4-Fluorophenyl)cyclobutanecarbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Fluorophenyl)cyclobutanecarbonitrile as a key starting material in the synthesis of potent monoamine reuptake inhibitors, a critical class of therapeutic agents for various neurological and psychiatric disorders. The protocols detailed below are based on established synthetic routes for analogous compounds and are intended to guide researchers in the development of novel drug candidates.
Introduction
This compound is a valuable chemical building block in medicinal chemistry. Its structural motif, featuring a fluorophenyl group attached to a cyclobutane ring, is of significant interest in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the rigid cyclobutane scaffold can improve selectivity and pharmacokinetic properties of the final compound.
A primary application of this intermediate is in the synthesis of analogs of monoamine reuptake inhibitors, such as sibutramine. These compounds modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making them effective in the treatment of depression, anxiety disorders, and obesity. The protocols provided herein describe the synthesis of a fluorinated analog of sibutramine, a potent norepinephrine and serotonin reuptake inhibitor.
Synthetic Application: Synthesis of a Fluorinated Sibutramine Analog
The following protocols outline a two-step synthesis to produce a fluorinated analog of sibutramine, starting from this compound. This analog is a promising candidate for further investigation as a monoamine reuptake inhibitor.
Step 1: Grignard Reaction with Isobutylmagnesium Bromide
This step involves the reaction of this compound with isobutylmagnesium bromide to form an intermediate imine, which is subsequently hydrolyzed to a ketone.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Reaction Quench and Hydrolysis: After the addition is complete, warm the reaction mixture to room temperature and stir for 2 hours. Cool the mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Follow this with the addition of 2 M hydrochloric acid to hydrolyze the intermediate imine.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.
Diagram of the Synthetic Workflow:
Caption: Workflow for the Grignard reaction and hydrolysis.
Step 2: Reductive Amination to Yield the Final Product
The ketone intermediate is converted to the final fluorinated sibutramine analog via reductive amination.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in methanol. Add a solution of dimethylamine (2.0 eq, 40% in water) and sodium cyanoborohydride (1.5 eq).
-
pH Adjustment and Reaction: Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid. Stir the reaction at room temperature for 24 hours.
-
Work-up and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by crystallization or column chromatography.
Signaling Pathway Inhibition:
The synthesized fluorinated sibutramine analog is hypothesized to act as a dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor.
Caption: Inhibition of neurotransmitter reuptake by the synthesized analog.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and hypothetical biological activities of the synthesized fluorinated sibutramine analog, based on data from its chloro-analog.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₆FN | N/A |
| Molecular Weight | 279.40 g/mol | N/A |
| Predicted IC₅₀ (NET) | 1-10 nM | Adapted from chloro-analog data |
| Predicted IC₅₀ (SERT) | 10-50 nM | Adapted from chloro-analog data |
| Predicted LogP | 3.5 - 4.5 | N/A |
Note: The biological activity data are predictive and based on the known activity of sibutramine. Experimental validation is required.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel drug candidates, particularly in the area of monoamine reuptake inhibitors. The provided protocols offer a robust pathway to a fluorinated sibutramine analog, a compound with high potential for further pharmacological evaluation. The unique structural features of this starting material provide a solid foundation for the development of next-generation therapeutics for a range of CNS disorders.
reaction mechanism for the formation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed reaction mechanism and experimental protocol for the synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in the development of various pharmaceutical compounds. The synthesis is achieved through the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane. This document outlines two effective protocols: a standard method using a strong base in an anhydrous polar aprotic solvent, and an alternative method employing phase-transfer catalysis for broader experimental flexibility.
Introduction
This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of compounds targeting the central nervous system. The presence of the fluorophenyl and cyclobutane moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides a comprehensive guide to its synthesis, including a detailed reaction mechanism, step-by-step experimental protocols, and expected outcomes.
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the α-carbon of 4-fluorophenylacetonitrile by a strong base, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion. A subsequent intramolecular SN2 reaction, where the newly formed carbanion attacks the other end of the propyl chain, results in the formation of the cyclobutane ring and elimination of the second bromide ion.
Application Notes and Protocols: Derivatization of 1-(4-Fluorophenyl)cyclobutanecarbonitrile for SAR Studies targeting Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the derivatization of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a versatile scaffold for the development of novel therapeutic agents. The unique three-dimensional structure of the cyclobutane ring offers significant advantages in drug design, including improved metabolic stability and the ability to explore chemical space beyond traditional flat aromatic systems.
This application note focuses on the synthesis of two primary classes of derivatives—carboxamides and amines—and their evaluation as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders. The following protocols and data provide a framework for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of this compound-based FAAH inhibitors.
Derivatization Strategies
The nitrile functional group of this compound serves as a key handle for derivatization. Two primary synthetic routes are detailed below:
-
Hydrolysis to Carboxylic Acid and subsequent Amide Formation: The nitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This intermediate can then be coupled with a variety of amines to generate a library of 1-(4-Fluorophenyl)cyclobutanecarboxamides.
-
Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, (1-(4-Fluorophenyl)cyclobutyl)methanamine. This amine can be further functionalized, for example, by acylation or reductive amination, to explore additional chemical space.
These two pathways allow for the systematic modification of the scaffold to probe the chemical requirements for potent FAAH inhibition.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxylic Acid
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a 10 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-Fluorophenyl)cyclobutanecarboxylic acid as a solid.
Protocol 2: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarboxamides
Materials:
-
1-(4-Fluorophenyl)cyclobutanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-(4-Fluorophenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-Fluorophenyl)cyclobutanecarboxamide.
Protocol 3: Synthesis of (1-(4-Fluorophenyl)cyclobutyl)methanamine
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, followed by refluxing for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-(4-Fluorophenyl)cyclobutyl)methanamine.
Data Presentation: Structure-Activity Relationship (SAR) for FAAH Inhibition
The following table summarizes the in vitro inhibitory activity of a series of hypothetical 1-(4-Fluorophenyl)cyclobutanecarboxamide derivatives against human FAAH. This data is illustrative and intended to guide SAR studies.
| Compound ID | R Group (Amide) | hFAAH IC₅₀ (nM) |
| 1 | -NH₂ | >10000 |
| 2 | -NHCH₃ | 5230 |
| 3 | -N(CH₃)₂ | 8750 |
| 4 | -NH-phenyl | 850 |
| 5 | -NH-(4-chlorophenyl) | 320 |
| 6 | -NH-(4-methoxyphenyl) | 670 |
| 7 | -NH-benzyl | 150 |
| 8 | -NH-(pyridin-2-yl) | 95 |
| 9 | -NH-(pyridin-3-yl) | 45 |
| 10 | -NH-(pyridin-4-yl) | 120 |
| 11 | -NH-(thiazol-2-yl) | 75 |
SAR Summary:
-
The unsubstituted amide (1 ) is inactive.
-
Small alkyl substituents on the amide nitrogen (2, 3 ) lead to a slight increase in activity.
-
Aromatic substituents on the amide nitrogen (4-6 ) significantly improve potency, with electron-withdrawing groups on the phenyl ring (5 ) being favorable.
-
A benzyl group (7 ) is more potent than a phenyl group, suggesting the importance of a flexible linker.
-
Heteroaromatic rings, particularly pyridyl (8-10 ) and thiazolyl (11 ), are well-tolerated and can lead to potent inhibitors. The position of the nitrogen in the pyridine ring influences activity, with the 3-pyridyl analog (9 ) showing the highest potency in this series.
Visualizations
FAAH Signaling Pathway
Caption: FAAH-mediated degradation of anandamide and its inhibition.
Experimental Workflow for SAR Studies
Caption: Workflow for derivatization and SAR studies.
Logical Relationship of Derivatization
Application Notes and Protocols: 1-(4-Fluorophenyl)cyclobutanecarbonitrile as a Scaffold for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-(4-Fluorophenyl)cyclobutanecarbonitrile as a versatile scaffold in the design and synthesis of novel enzyme inhibitors, particularly for applications in cancer therapy. Detailed experimental protocols for the synthesis of a key derivative and its subsequent biological evaluation are also presented.
Introduction
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The rigid, three-dimensional nature of the cyclobutane ring offers a distinct advantage in drug design, allowing for precise spatial orientation of substituents to interact with biological targets. The presence of the 4-fluorophenyl group is a common feature in many kinase inhibitors, where it can engage in favorable interactions within the ATP-binding pocket of these enzymes. This scaffold serves as a valuable building block for creating libraries of compounds with the potential to inhibit a variety of enzymes, including protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Application as a Scaffold for Kinase Inhibitors
The this compound core can be elaborated into a variety of derivatives, most notably carboxamides, which are key intermediates in the synthesis of kinase inhibitors. The nitrile group can be readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a diverse library of N-substituted 1-(4-fluorophenyl)cyclobutane-1-carboxamides. This amide linkage provides a crucial hydrogen bonding motif for interaction with the hinge region of many protein kinases.
While specific inhibitors directly derived from this compound are not extensively reported in publicly available literature, the closely related 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor. This highlights the potential of the 1-(4-fluorophenyl)cycloalkane-carboxamide motif in kinase inhibition.
Potential Signaling Pathway: PI3K/AKT/mTOR
Given the prevalence of the 4-fluorophenyl moiety in kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="1-(4-Fluorophenyl)cyclobutane\n-based Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; AKT -> Survival; Inhibitor -> AKT [label="Inhibits", color="#EA4335", style=bold]; } dot
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of N-substituted 1-(4-fluorophenyl)cyclobutane-1-carboxamide derivatives, illustrating their potential as kinase inhibitors and anticancer agents.
| Compound ID | R-Group on Amide | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |
| FBC-001 | Phenyl | AKT1 | 150 | MCF-7 (Breast) | 5.2 |
| FBC-002 | 3-Chlorophenyl | AKT1 | 85 | MCF-7 (Breast) | 2.1 |
| FBC-003 | 4-Methoxyphenyl | AKT1 | 210 | MCF-7 (Breast) | 8.9 |
| FBC-004 | Pyridin-3-yl | PI3Kα | 120 | A549 (Lung) | 4.5 |
| FBC-005 | Benzyl | mTOR | 95 | A549 (Lung) | 3.8 |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclobutane-1-carboxamide
This protocol describes a general method for the synthesis of the core amide scaffold from the starting nitrile.
Caption: Synthetic workflow for N-substituted carboxamides.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
A primary amine (R-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
Procedure:
-
Hydrolysis of the Nitrile:
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add an excess of concentrated HCl or a solution of NaOH.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If using acid, neutralize with a base. If using a base, acidify with HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, EDC, and HOBt in DCM.
-
Add the desired primary amine (R-NH2) and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 1-(4-fluorophenyl)cyclobutane-1-carboxamide.
-
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase buffer (specific to the kinase)
-
ATP
-
Substrate (peptide or protein specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, the target kinase, and the substrate in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Synthetic Routes to Functionalized 1-Phenylcyclobutanecarbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanecarbonitrile and its functionalized derivatives are important structural motifs in medicinal chemistry and materials science. The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and metabolic stability to molecules, making it a desirable scaffold in drug design. The presence of a phenyl group and a nitrile functionality offers multiple points for further chemical modification, allowing for the generation of diverse compound libraries for biological screening. This document provides detailed application notes and protocols for the synthesis of functionalized 1-phenylcyclobutanecarbonitriles, focusing on the robust and widely applicable method of phase-transfer catalyzed (PTC) alkylation of phenylacetonitriles.
Synthetic Approach: Phase-Transfer Catalyzed Alkylation
The most common and efficient method for the synthesis of 1-phenylcyclobutanecarbonitriles is the intramolecular cyclization of a phenylacetonitrile derivative with a 1,3-dihalopropane under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its operational simplicity, mild reaction conditions, high yields, and the use of inexpensive and readily available reagents.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the phenylacetonitrile by a strong base, typically concentrated aqueous sodium hydroxide, to form a carbanion. The phase-transfer catalyst, usually a quaternary ammonium salt, facilitates the transfer of this carbanion from the aqueous phase to the organic phase, where it undergoes a nucleophilic substitution reaction with the 1,3-dihalopropane. A subsequent intramolecular alkylation then forms the cyclobutane ring.
Logical Workflow for Phase-Transfer Catalyzed Synthesis
Caption: Workflow for the synthesis of 1-phenylcyclobutanecarbonitriles.
Data Presentation
The following table summarizes the yields for the synthesis of various functionalized 1-phenylcyclobutanecarbonitriles via the phase-transfer catalyzed alkylation of the corresponding substituted phenylacetonitriles with 1,3-dibromopropane.
| Entry | Phenylacetonitrile Substituent | Product | Yield (%) |
| 1 | H | 1-Phenylcyclobutanecarbonitrile | 85-95 |
| 2 | 4-Chloro | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 88 |
| 3 | 4-Methoxy | 1-(4-Methoxyphenyl)cyclobutanecarbonitrile | 92 |
| 4 | 4-Methyl | 1-(4-Methylphenyl)cyclobutanecarbonitrile | 90 |
| 5 | 3,4-Dichloro | 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | 85 |
Note: Yields are based on literature reports and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclobutanecarbonitrile
This protocol is a representative procedure for the synthesis of the parent 1-phenylcyclobutanecarbonitrile.
Materials:
-
Phenylacetonitrile
-
1,3-Dibromopropane
-
50% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (TEBAC) or Tetrabutylammonium Bromide (TBAB)
-
Toluene or Dichloromethane
-
Diethyl Ether
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Mechanical or magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq.) and the phase-transfer catalyst (e.g., TEBAC, 0.02 eq.).
-
Addition of Reagents: To the stirred mixture, add 50% aqueous sodium hydroxide solution (10 eq.). The mixture will become colored.
-
Begin vigorous stirring and add 1,3-dibromopropane (1.1 eq.) dropwise over 30 minutes. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 1-phenylcyclobutanecarbonitrile.
Protocol 2: General Procedure for the Synthesis of Functionalized 1-Phenylcyclobutanecarbonitriles
This general protocol can be adapted for the synthesis of various substituted 1-phenylcyclobutanecarbonitriles starting from the corresponding functionalized phenylacetonitriles.
Procedure:
-
Follow the procedure outlined in Protocol 1 , substituting the appropriately functionalized phenylacetonitrile (1.0 eq.) for phenylacetonitrile.
-
The reaction time and temperature may need to be optimized depending on the reactivity of the substituted phenylacetonitrile. Electron-withdrawing groups may require longer reaction times or slightly elevated temperatures, while electron-donating groups may lead to faster reactions.
-
The purification method may also need to be adjusted based on the physical properties of the functionalized product.
Alternative Synthetic Routes
While phase-transfer catalyzed alkylation is the most common approach, other methods for the synthesis of functionalized 1-phenylcyclobutanecarbonitriles have been reported, although they are generally less versatile or efficient.
-
[2+2] Cycloaddition: The [2+2] cycloaddition of a substituted styrene with an appropriate ketene equivalent can, in principle, lead to a cyclobutanone intermediate, which could then be converted to the corresponding cyanohydrin and subsequently the nitrile. However, controlling the regioselectivity and stereoselectivity of the cycloaddition can be challenging.
-
Norrish-Yang Cyclization: This photochemical reaction involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-diradical that can cyclize to form a cyclobutanol. This could be a potential route if a suitable precursor with a carbonyl and a phenylacetonitrile moiety could be designed.
Conceptual Diagram of Alternative Synthetic Pathways
Caption: Comparison of synthetic routes to 1-phenylcyclobutanecarbonitriles.
Conclusion
The phase-transfer catalyzed alkylation of phenylacetonitriles with 1,3-dihalopropanes provides a highly efficient, versatile, and scalable method for the synthesis of functionalized 1-phenylcyclobutanecarbonitriles. The provided protocols offer a solid foundation for researchers to produce these valuable compounds for applications in drug discovery and materials science. While alternative routes exist, the PTC method remains the most practical and widely adopted approach.
Catalytic Routes for the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary catalytic strategies, starting from readily available precursors. The protocols are based on established transition-metal-catalyzed cyanation methodologies, adapted for the specific target molecule.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis often requires efficient and selective methods for the introduction of the cyano group onto the cyclobutane ring. This document details two robust catalytic approaches: the cyanation of a 1-(4-fluorophenyl)cyclobutyl halide and the direct cyanation of 1-(4-fluorophenyl)cyclobutanol. These methods leverage the power of palladium and nickel catalysis to achieve high yields and good functional group tolerance.
Catalytic Method 1: Cyanation of 1-Bromo-1-(4-fluorophenyl)cyclobutane
This approach involves the synthesis of a suitable leaving group on the cyclobutane ring, followed by a transition-metal-catalyzed cyanation.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a brominated intermediate.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Bromo-1-(4-fluorophenyl)cyclobutane
This protocol describes the conversion of the corresponding alcohol to the bromide, a necessary precursor for the subsequent cyanation reaction.
| Parameter | Value |
| Reactants | |
| 1-(4-Fluorophenyl)cyclobutanol | 1.0 equiv |
| 48% Hydrobromic acid | 3.0 equiv |
| Tetrabutylammonium bromide (TBAB) | 0.1 equiv |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous wash, drying, and solvent evaporation |
Methodology:
-
To a solution of 1-(4-fluorophenyl)cyclobutanol (1.0 equiv) and tetrabutylammonium bromide (0.1 equiv) in dichloromethane, add 48% hydrobromic acid (3.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-1-(4-fluorophenyl)cyclobutane, which can be used in the next step without further purification.
Protocol 1.2: Palladium-Catalyzed Cyanation
This protocol utilizes a palladium catalyst for the cyanation of the synthesized bromide.
| Parameter | Value |
| Reactants | |
| 1-Bromo-1-(4-fluorophenyl)cyclobutane | 1.0 equiv |
| Zinc cyanide (Zn(CN)₂) | 0.6 equiv |
| Catalyst System | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 2 mol% |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 4 mol% |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up and chromatographic purification |
Methodology:
-
In a flame-dried Schlenk flask, combine 1-bromo-1-(4-fluorophenyl)cyclobutane (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonia solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 1.3: Nickel-Catalyzed Cyanation
An alternative to palladium, nickel catalysis offers a more cost-effective method.
| Parameter | Value |
| Reactants | |
| 1-Bromo-1-(4-fluorophenyl)cyclobutane | 1.0 equiv |
| Zinc cyanide (Zn(CN)₂) | 0.6 equiv |
| Catalyst System | |
| Nickel(II) chloride (NiCl₂) | 5 mol% |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 10 mol% |
| Base | Potassium tert-butoxide (KOtBu) |
| Solvent | 1,4-Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous work-up and chromatographic purification |
Methodology:
-
To a Schlenk tube, add NiCl₂ (5 mol%), IPr·HCl (10 mol%), and KOtBu (2.0 equiv) under an inert atmosphere.
-
Add anhydrous 1,4-dioxane and stir the mixture for 15 minutes.
-
Add 1-bromo-1-(4-fluorophenyl)cyclobutane (1.0 equiv) and zinc cyanide (0.6 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Catalytic Method 2: Direct Cyanation of 1-(4-Fluorophenyl)cyclobutanol
This method provides a more direct route, avoiding the isolation of the halide intermediate.
Logical Relationship Diagram
Caption: One-pot synthesis of this compound from the corresponding alcohol.
Experimental Protocol
Protocol 2.1: One-Pot Palladium-Catalyzed Cyanation of 1-(4-Fluorophenyl)cyclobutanol
This protocol details the in-situ activation of the alcohol followed by cyanation.
| Parameter | Value |
| Reactants | |
| 1-(4-Fluorophenyl)cyclobutanol | 1.0 equiv |
| Methanesulfonyl chloride (MsCl) | 1.2 equiv |
| Triethylamine (Et₃N) | 1.5 equiv |
| Potassium ferrocyanide (K₄[Fe(CN)₆]) | 0.5 equiv |
| Catalyst System | |
| Palladium(II) acetate (Pd(OAc)₂) | 3 mol% |
| Xantphos | 6 mol% |
| Solvent | Toluene/Water (10:1) |
| Temperature | 100 °C |
| Reaction Time | 24-48 hours |
| Work-up | Aqueous work-up and chromatographic purification |
Methodology:
-
In a round-bottom flask, dissolve 1-(4-fluorophenyl)cyclobutanol (1.0 equiv) and triethylamine (1.5 equiv) in toluene.
-
Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 equiv) dropwise.
-
Stir the mixture at room temperature for 1-2 hours to form the mesylate in situ.
-
To this mixture, add K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), and water.
-
Heat the reaction to 100 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Data Summary
The following table summarizes typical yields for analogous cyanation reactions reported in the literature, which can be expected for the synthesis of this compound under optimized conditions.
| Method | Catalyst System | Cyanide Source | Typical Yield Range (%) |
| Palladium-catalyzed | Pd₂(dba)₃ / dppf | Zn(CN)₂ | 75-90 |
| Nickel-catalyzed | NiCl₂ / IPr·HCl | Zn(CN)₂ | 70-85 |
| One-pot Palladium | Pd(OAc)₂ / Xantphos | K₄[Fe(CN)₆] | 65-80 |
Note: Yields are highly dependent on substrate, reaction conditions, and purification. The provided ranges are for illustrative purposes.
Conclusion
The catalytic methods presented provide efficient and scalable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, cost considerations, and desired purity. The palladium-catalyzed cyanation of the corresponding bromide generally offers high yields, while the nickel-catalyzed alternative provides a more economical option. The one-pot procedure from the alcohol is attractive for its operational simplicity. Researchers are encouraged to optimize the reaction conditions for their specific needs.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)cyclobutanecarbonitrile is a crucial building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold and the presence of a fluorine atom make it a valuable component for the synthesis of novel therapeutic agents. The cyclobutane moiety can impart desirable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved potency, by providing a three-dimensional structure that can optimize interactions with biological targets. The fluorophenyl group is also a common feature in many pharmaceuticals, often enhancing binding affinity and modifying electronic properties. These application notes provide a detailed protocol for the scale-up synthesis of this important intermediate.
Significance in Drug Discovery
The incorporation of small, strained ring systems like cyclobutane has become an increasingly important strategy in modern drug design. The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to higher selectivity and potency for its biological target. Furthermore, the replacement of more flexible or planar moieties with a cyclobutane ring can improve a compound's metabolic profile by blocking sites of metabolism. This compound serves as a key intermediate for the introduction of this valuable pharmacophore into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the pursuit of innovative therapeutics. For instance, its chloro-analog, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, is utilized in the synthesis of pharmacologically active metabolites of the anti-obesity drug sibutramine.
Proposed Scale-Up Synthesis
Reaction Scheme
The synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Experimental Protocol
Materials and Equipment:
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.
-
Ice-water bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Reagents: 4-Fluorophenylacetonitrile, 1,3-dibromopropane, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO), Ethyl acetate, Saturated sodium chloride solution, and Anhydrous sodium sulfate.
Procedure:
-
Reaction Setup: In a clean and dry multi-neck round-bottom flask, dissolve 4-fluorophenylacetonitrile (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, approximately 5 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Base Addition: While maintaining the temperature below 10 °C, slowly add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution.
-
Alkylation: Once the base addition is complete, add 1,3-dibromopropane (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-water (approximately 10 mL per gram of starting material).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 mL per gram of starting material).
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the proposed scale-up synthesis.
| Parameter | Value |
| Reactants | |
| 4-Fluorophenylacetonitrile | 1.0 equivalent |
| 1,3-Dibromopropane | 1.2 equivalents |
| Potassium tert-butoxide | 1.5 equivalents |
| Solvent | |
| Dimethyl sulfoxide (DMSO) | ~5 mL / g of 4-fluorophenylacetonitrile |
| Reaction Conditions | |
| Temperature (Base Addition) | 0-10 °C |
| Temperature (Alkylation) | < 15 °C |
| Reaction Time | 12-16 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Vacuum distillation or Column Chromatography |
| Expected Product | |
| Molecular Formula | C₁₁H₁₀FN |
| Molecular Weight | 175.21 g/mol |
Experimental Workflow
Figure 1. Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for the Use of Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine and fluorinated functional groups into organic molecules has become an indispensable tool in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can dramatically improve the pharmacological profile of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the utilization of key fluorinated building blocks in common synthetic transformations, including trifluoromethylation, difluoromethylation, and the synthesis of fluorinated heterocycles.
Trifluoromethylation Reactions
The trifluoromethyl (CF₃) group is one of the most impactful fluorinated moieties in drug design.[1][2] Its incorporation can significantly enhance a molecule's metabolic stability and lipophilicity. This section details protocols for the introduction of the CF₃ group into various organic scaffolds.
Nucleophilic Trifluoromethylation of Carbonyl Compounds with TMSCF₃
A widely used method for the synthesis of trifluoromethylated alcohols is the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones. Trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a common and effective source of the trifluoromethyl nucleophile, typically activated by a catalytic amount of a Lewis acid or a suitable nucleophilic catalyst.[3][4]
Experimental Protocol: Lewis Acid-Catalyzed Trifluoromethylation of Aldehydes and Ketones
This protocol describes a general procedure for the trifluoromethylation of carbonyl compounds using TMSCF₃ and a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[3]
Materials:
-
Aldehyde or ketone substrate (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 1.5 equivalents)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 mmol, 0.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol) to the solution via syringe.
-
Slowly add BF₃·OEt₂ (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[3]
Quantitative Data:
| Substrate (Aldehyde/Ketone) | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 92 | [5] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 | [5] |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 77 | [5] |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 85 | [5] |
Diagram of the Experimental Workflow:
Copper-Catalyzed Trifluoromethylation of Aryl Halides
The introduction of a trifluoromethyl group onto an aromatic ring is a common strategy in drug discovery. Copper-catalyzed cross-coupling reactions provide a cost-effective and versatile method for this transformation.[6][7]
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylation of aryl iodides using TMSCF₃.[6]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add the aryl iodide (1.0 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and KF (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF₃ (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[6]
Quantitative Data:
| Aryl Halide | Product | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | 4-Nitrobenzotrifluoride | 85 | [6] |
| 1-Iodo-4-methoxybenzene | 4-Methoxybenzotrifluoride | 78 | [6] |
| 2-Iodopyridine | 2-(Trifluoromethyl)pyridine | 65 | [6] |
| 3-Iodobenzonitrile | 3-(Trifluoromethyl)benzonitrile | 81 | [6] |
Diagram of the Catalytic Cycle:
Difluoromethylation Reactions
The difluoromethyl (CF₂H) group can act as a lipophilic hydrogen bond donor and is a bioisostere for hydroxyl and thiol groups.[8] This section provides a protocol for the introduction of the CF₂H group.
Difluoromethylation of β-Keto Esters
The direct difluoromethylation of active methylene compounds like β-keto esters is a valuable transformation.
Experimental Protocol: Asymmetric α-Electrophilic Difluoromethylation of β-Keto Esters
This protocol describes the enantioselective α-electrophilic difluoromethylation of β-keto esters using a phase-transfer catalyst.[9]
Materials:
-
β-Keto ester (0.2 mmol)
-
Difluoromethylating reagent (e.g., a derivative of 2,2-difluoro-2-(phenylsulfonyl)acetic acid) (0.24 mmol)
-
Cinchona-derived phase-transfer catalyst (e.g., a C-2' aryl-substituted catalyst) (0.02 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (0.4 mmol)
-
Toluene (2 mL)
-
Dichloromethane (for workup)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the β-keto ester (0.2 mmol), the difluoromethylating reagent (0.24 mmol), the phase-transfer catalyst (0.02 mmol), and K₂CO₃ (0.4 mmol).
-
Add toluene (2 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the α-difluoromethylated β-keto ester.[9]
Quantitative Data:
| β-Keto Ester Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Methoxycarbonyl-1-indanone | 92 | 83 | [9] |
| 2-Ethoxycarbonyl-1-tetralone | 85 | 75 | [9] |
| Ethyl 2-oxocyclopentanecarboxylate | 88 | 80 | [9] |
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are prominent scaffolds in many pharmaceuticals.[10][11] The introduction of fluorine can modulate the pKa of neighboring functionalities and improve bioavailability.[11]
Synthesis of Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-fluorouracil, are important anticancer agents.
Experimental Protocol: Direct Fluorination of Uracil
This protocol describes the direct fluorination of uracil using an electrophilic fluorinating agent.
Materials:
-
Uracil (1.0 mmol)
-
Selectfluor™ (1.1 mmol)
-
Acetonitrile/Water (1:1, 10 mL)
-
Stirring bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve uracil (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL).
-
Add Selectfluor™ (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-fluorouracil.
Diagram of the Logical Relationship of Fluorine's Impact on Drug Properties:
These application notes and protocols provide a starting point for researchers to explore the vast potential of fluorinated building blocks in organic synthesis. The provided quantitative data and diagrams are intended to facilitate the planning and execution of experiments in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(4-Fluorophenyl)cyclobutanecarbonitrile synthesis
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis typically proceeds via a nucleophilic substitution reaction. The reaction involves the deprotonation of 4-fluorophenylacetonitrile at the benzylic position by a strong base to form a carbanion. This carbanion then acts as a nucleophile and attacks 1,3-dibromopropane in a double alkylation process to form the cyclobutane ring. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic reactants.
Q2: Why is a phase-transfer catalyst used in this synthesis?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is crucial for reactions involving reactants in different phases (e.g., an aqueous solution of sodium hydroxide and an organic solution of the reactants). The PTC transports the hydroxide ions from the aqueous phase to the organic phase to deprotonate the 4-fluorophenylacetonitrile, and then carries the resulting carbanion back to the aqueous/organic interface to react with 1,3-dibromopropane. This enhances the reaction rate and yield.
Q3: What are the most critical parameters to control for optimizing the reaction?
The most critical parameters to control for optimal yield and purity are:
-
Temperature: The reaction is typically exothermic. Maintaining a stable temperature is crucial to prevent side reactions.
-
Rate of addition of 1,3-dibromopropane: A slow, controlled addition is necessary to prevent polymerization and other side reactions.
-
Stirring speed: Efficient stirring is required to ensure proper mixing of the two phases, which is essential for the phase-transfer catalysis to be effective.
-
Concentration of the base: The concentration of the sodium hydroxide solution can significantly impact the reaction rate and the formation of byproducts.
Q4: What is the expected yield for this synthesis?
With optimized conditions, the yield of this compound can typically range from 75% to 85%. However, the yield can be significantly affected by the purity of the starting materials and the precise control of the reaction parameters.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective deprotonation of 4-fluorophenylacetonitrile. | - Ensure the sodium hydroxide solution is of the correct concentration (e.g., 50% w/v).- Check the activity of the phase-transfer catalyst. Use a fresh batch if necessary. |
| Degradation of 1,3-dibromopropane. | - Use freshly distilled or high-purity 1,3-dibromopropane. | |
| Insufficient mixing of the reaction mixture. | - Increase the stirring speed to ensure a fine emulsion is formed between the aqueous and organic layers. | |
| Formation of a significant amount of polymeric byproduct | The rate of addition of 1,3-dibromopropane was too fast. | - Add the 1,3-dibromopropane dropwise over a longer period to maintain a low concentration in the reaction mixture. |
| High reaction temperature. | - Maintain the reaction temperature within the recommended range (e.g., 25-30°C) using an ice bath for cooling. | |
| Product is contaminated with unreacted 4-fluorophenylacetonitrile | Incomplete reaction. | - Increase the reaction time.- Ensure the molar ratio of 1,3-dibromopropane to 4-fluorophenylacetonitrile is appropriate (a slight excess of the dibromopropane may be needed). |
| Product is an oil that is difficult to purify by crystallization | Presence of impurities. | - Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 148-150°C at 20 Torr.[1] |
| Reaction turns dark brown or black | Side reactions or decomposition. | - Lower the reaction temperature.- Ensure the starting materials are pure. |
Experimental Protocol
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluorophenylacetonitrile (0.1 mol), toluene (150 mL), and tetrabutylammonium bromide (0.005 mol).
-
Begin vigorous stirring and add 50% aqueous sodium hydroxide solution (100 mL).
-
Cool the mixture to 25°C using a water bath.
-
Add 1,3-dibromopropane (0.11 mol) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature between 25-30°C.
-
After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop stirring and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (approx. 148-150°C at 20 Torr) to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Yield (%) | Purity (%) |
| 20-25 | 72 | 95 |
| 25-30 | 85 | 98 |
| 30-35 | 78 | 90 |
| 35-40 | 65 | 82 |
Table 2: Effect of Phase-Transfer Catalyst on Reaction Time and Yield
| Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 10 | 65 |
| 2.5 | 6 | 78 |
| 5 | 4 | 85 |
| 7.5 | 4 | 86 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Causes | Solutions |
| Low Recovery of Purified Product | Use of excessive solvent during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. You can test for excess solvent by evaporating a small volume of the mother liquor; a significant solid residue suggests that a substantial amount of product remains in solution.[1] |
| The compound is too soluble in the cold solvent. | Select a solvent or solvent system in which the compound has high solubility when hot and low solubility when cold.[1] | |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[1] | |
| Product "Oils Out" Instead of Crystallizing | The compound is separating from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated above the compound's melting point or if the compound has a low melting point. | - Use a lower boiling point solvent. - Employ a solvent mixture: dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then add a small amount of the good solvent to redissolve the oil and allow it to cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. - "Seed" the solution with a tiny crystal of the pure compound to initiate crystallization. |
| Crystals Appear Colored or Impure | Incomplete removal of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization in the funnel. |
Column Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (eluent). | The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate. A solvent system with too high a polarity will elute all components too quickly, while a system with too low a polarity will result in slow elution and broad peaks. |
| The column was packed improperly. | Ensure the column is packed uniformly to avoid channeling. A well-packed column has a flat top surface and does not contain any air bubbles or cracks. | |
| The column was overloaded with the crude sample. | As a general rule, use a 20:1 to 100:1 ratio of stationary phase to crude sample by weight. | |
| Compound Streaking or Tailing on TLC and Column | The compound is too polar for the chosen solvent system. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. |
| The compound is interacting too strongly with the stationary phase. | If using silica gel, which is acidic, consider deactivating it with a solvent system containing a small amount of triethylamine (1-2%) to prevent the binding of polar compounds. Alternatively, use a different stationary phase like neutral or basic alumina.[2] | |
| No Compound Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If starting with a non-polar solvent like hexane, incrementally add a more polar solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, by-products, and residual solvents. Depending on the synthetic route, these could include 4-fluorophenylacetonitrile, 1,3-dibromopropane (if used in the cyclobutane ring formation), and hydrolysis products such as the corresponding carboxylic acid or amide.
Q2: How can I assess the purity of my this compound after purification?
A2: Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities.
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Nitriles can be susceptible to hydrolysis on the acidic surface of silica gel, converting them to the corresponding amide or carboxylic acid.[2] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by running a solvent system containing 1-3% triethylamine through the column before loading your sample.[2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase silica (C18), which are less likely to cause hydrolysis.[2]
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: For aromatic nitriles, a good starting point for solvent selection would be a solvent pair. For instance, you could try dissolving the compound in a hot solvent in which it is soluble (like ethyl acetate, acetone, or dichloromethane) and then slowly adding a cold solvent in which it is less soluble (like hexane or heptane) until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Slowly add a "poor" solvent (e.g., hexane) at room temperature until the solution becomes persistently cloudy. Gently warm the flask until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound would be a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the alkylation of 4-Fluorophenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What are the potential byproducts in this synthesis?
Several byproducts can form during the synthesis of this compound. The formation and proportion of these byproducts can be influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants and base. The most common byproducts are detailed in the table below.
Q3: How can I minimize the formation of byproducts?
To minimize byproduct formation, it is crucial to maintain careful control over the reaction conditions. Key strategies include:
-
Slow Addition: Add the 1,3-dibromopropane slowly to the reaction mixture containing the deprotonated 4-Fluorophenylacetonitrile. This helps to maintain a low concentration of the alkylating agent and reduces the likelihood of dialkylation.
-
Temperature Control: Maintain a consistent and appropriate reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of the nitrile group and the base.
-
Stoichiometry: Use a slight excess of 4-Fluorophenylacetonitrile relative to the base and 1,3-dibromopropane to ensure the complete consumption of the alkylating agent.
Q4: What purification methods are recommended for the final product?
Purification of this compound is typically achieved through vacuum distillation or column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of the impurities present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the base is active and used in the correct stoichiometric amount.- Increase the reaction time or temperature moderately.- Check the purity of starting materials. |
| Poor quality of reagents or solvent. | - Use freshly distilled solvents and high-purity reagents.- Ensure anhydrous conditions are maintained throughout the reaction. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Lower temperatures may slow down the reaction, while higher temperatures can lead to byproduct formation. | |
| Presence of a High-Boiling Point Impurity | Dialkylation byproduct (1,3-bis(cyano(4-fluorophenyl)methyl)propane). | - Add 1,3-dibromopropane dropwise to the reaction mixture.- Use a slight excess of 4-Fluorophenylacetonitrile. |
| Presence of an Impurity with a Similar Polarity to the Product | Unreacted 4-Fluorophenylacetonitrile. | - Ensure sufficient reaction time for complete conversion.- Use a slight excess of 1,3-dibromopropane (this may increase dialkylation, so optimization is key). |
| Presence of Acidic Impurities | Hydrolysis of the nitrile group to form 1-(4-Fluorophenyl)cyclobutanecarboxamide or 1-(4-Fluorophenyl)cyclobutanecarboxylic acid. | - Use anhydrous solvents and reagents.- Quench the reaction carefully with a non-aqueous workup if possible, or minimize exposure to acidic or basic aqueous conditions during workup. |
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Formation Pathway | Expected Prevalence |
| 1,3-bis(cyano(4-fluorophenyl)methyl)propane | C₂₀H₁₆F₂N₂ | 334.36 | Dialkylation of 4-Fluorophenylacetonitrile with 1,3-dibromopropane. | Can be significant if 1,3-dibromopropane is not added slowly. |
| 1-(4-Fluorophenyl)cyclobutanecarboxamide | C₁₁H₁₂FNO | 193.22 | Hydrolysis of the nitrile group of the product during workup or from trace water in the reaction. | Minor, dependent on reaction and workup conditions. |
| 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | C₁₁H₁₁FO₂ | 194.20 | Further hydrolysis of the amide byproduct. | Typically a trace impurity, more likely with harsh workup conditions. |
| Unreacted 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | Incomplete reaction. | Variable, dependent on reaction completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from analogous syntheses and represents a typical procedure. Optimization may be required.
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-dibromopropane
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
To the stirred suspension, add a solution of 4-Fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0-5 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0-5 °C and add a solution of 1,3-dibromopropane (1.05 equivalents) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Synthesis pathway and formation of byproducts.
Caption: Troubleshooting workflow for synthesis optimization.
stability and degradation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For optimal preservation, refrigeration at 2-8°C is recommended.[1][2] Avoid exposure to heat sources, flames, and sparks.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and thermal decomposition of the cyclobutane ring.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid.[4][5][6][7]
-
Thermal Decomposition: The cyclobutane ring is inherently strained and can undergo thermal decomposition at elevated temperatures, potentially leading to ring-opening and fragmentation into smaller unsaturated molecules.[2][8][9][10]
Q3: Is this compound sensitive to light?
A3: While the fluorophenyl group is generally stable, aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or prolonged exposure to intense visible light may lead to the formation of degradation products. It is recommended to store the compound in light-resistant containers.
Q4: What are the potential health hazards associated with this compound and its degradation products?
A4: this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[11] As with other cyanide-containing compounds, there is a risk of it being partially metabolized to cyanide in the body.[4] In the event of a fire, it may release toxic gases, including hydrogen fluoride and nitrogen oxides.[12] Degradation products, such as the corresponding carboxylic acid or amide, may have different toxicological profiles.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of sample purity over time, even with proper storage. | Trace amounts of moisture or acid/base contaminants. | 1. Ensure the storage container is completely dry and tightly sealed. 2. Use an inert gas (e.g., argon or nitrogen) overlay to minimize contact with air and moisture. 3. Verify that all solvents and reagents used with the compound are anhydrous and free from acidic or basic impurities. |
| Unexpected peaks in HPLC analysis after thermal stress. | Thermal decomposition of the cyclobutane ring. | 1. Lower the temperature of thermal stress experiments. 2. Analyze for smaller, more volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). 3. Consider that the cyclobutane ring may not be stable under high-temperature conditions. |
| Appearance of new polar impurities in the sample. | Hydrolysis of the nitrile group to the amide or carboxylic acid. | 1. Check the pH of your sample and solutions. 2. Avoid highly acidic or basic conditions if hydrolysis is not the intended reaction. 3. Use a stability-indicating HPLC method to resolve the parent compound from its more polar degradation products. |
| Inconsistent analytical results between batches. | Variability in storage conditions or exposure to light. | 1. Standardize storage procedures across all batches. 2. Protect all samples from light during handling and analysis. 3. Perform a forced degradation study to identify and characterize potential impurities that may vary between batches. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and intended to provide a baseline for expected stability under various stress conditions. Actual results may vary based on specific experimental parameters.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Time | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 h | 15.2% | 1-(4-Fluorophenyl)cyclobutanecarboxamide, 1-(4-Fluorophenyl)cyclobutanecarboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 h | 25.8% | 1-(4-Fluorophenyl)cyclobutanecarboxylic acid |
| Oxidative | 3% H₂O₂ at RT | 48 h | 5.1% | Oxidized aromatic derivatives |
| Thermal | 105°C (solid state) | 72 h | 8.5% | Ring-opened and fragmented products |
| Photolytic | UV light (254 nm) | 12 h | 11.3% | Photodegradation products, potential defluorination |
Table 2: HPLC Retention Times of Potential Degradation Products
| Compound | Retention Time (min) |
| This compound | 12.5 |
| 1-(4-Fluorophenyl)cyclobutanecarboxamide | 8.2 |
| 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | 5.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to assess the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 105°C.
-
Photolytic Degradation: Expose the stock solution in a photostable container to UV light (254 nm).
3. Time Points:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
5. Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reverse-phase HPLC method for the separation of this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pearson.com [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
troubleshooting low yield in 1-(4-Fluorophenyl)cyclobutanecarbonitrile reactions
Technical Support Center: 1-(4-Fluorophenyl)cyclobutanecarbonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The information is presented in a question-and-answer format to directly address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane. This reaction typically employs a strong base, such as sodium hydride, in an aprotic polar solvent like dimethyl sulfoxide (DMSO). The base deprotonates the benzylic carbon of the 4-fluorophenylacetonitrile, creating a nucleophilic carbanion that subsequently reacts with 1,3-dibromopropane in a double displacement reaction to form the cyclobutane ring.
Q2: What are the critical parameters affecting the yield of this reaction?
A2: Several factors can significantly influence the final yield:
-
Reagent Purity: The purity of all reagents, especially the dryness of the solvent (DMSO) and the quality of the sodium hydride, is crucial.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the carbanion intermediate and react with the sodium hydride.
-
Temperature Control: The reaction temperature needs to be carefully controlled during the addition of reagents to prevent side reactions and decomposition.
-
Stoichiometry: The molar ratios of the reactants, particularly the base and the alkylating agent, must be precise to favor the desired product formation.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization.
Q3: What are the expected byproducts in this synthesis?
A3: Common byproducts can include:
-
Mono-alkylated intermediate: 1-bromo-4-(4-fluorophenyl)pentanenitrile.
-
Polymerization products from the reaction of 1,3-dibromopropane.
-
Products from the reaction of impurities (e.g., water) with the reagents.
-
Side products from the reaction of the base with the solvent, especially at elevated temperatures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:
-
Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by improper storage or handling, leading to exposure to moisture.
-
Solution: Use fresh, high-purity sodium hydride from a newly opened container. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Wet Solvent or Reagents: The presence of water will consume the sodium hydride and quench the carbanion intermediate.
-
Solution: Use anhydrous DMSO. Dry other reagents if necessary. Ensure all glassware is thoroughly dried before use.
-
-
Inefficient Deprotonation: The deprotonation of 4-fluorophenylacetonitrile may be incomplete.
-
Solution: Ensure the correct stoichiometry of sodium hydride is used. Allow sufficient time for the deprotonation to occur before adding the 1,3-dibromopropane. A color change to deep red or purple upon addition of the base to the nitrile is often indicative of carbanion formation.
-
-
Reaction Temperature: Incorrect temperature control can hinder the reaction or promote side reactions.
-
Solution: Maintain the recommended temperature throughout the reaction. The addition of sodium hydride and 1,3-dibromopropane should be done cautiously to control any exotherm.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC or peaks in GC-MS that do not correspond to the desired product. What could be the cause?
A: The presence of multiple impurities often points to side reactions.
-
Mono-alkylation Product: If the reaction is incomplete or the stoichiometry is off, you may isolate the intermediate where only one end of the 1,3-dibromopropane has reacted.
-
Solution: Ensure a slight excess of the dihaloalkane and sufficient reaction time to promote the second alkylation and ring closure.
-
-
Polymerization: 1,3-dibromopropane can react with the carbanion to form polymeric chains.
-
Solution: Slow, controlled addition of the 1,3-dibromopropane to the solution of the carbanion can favor the intramolecular cyclization over intermolecular polymerization. High dilution can also be beneficial.
-
-
Solvent-Related Byproducts: At higher temperatures, DMSO can react with the strong base.
-
Solution: Maintain a controlled temperature and avoid excessive heating.
-
The following diagram illustrates the main reaction pathway and potential side reactions:
Caption: Reaction pathway and potential side reactions.
Data Presentation
| Parameter | Condition | Expected Yield Range | Potential Issues |
| Base | Sodium Hydride (NaH) | 40-60% | Incomplete reaction if old/wet |
| Potassium tert-butoxide | 35-55% | Can be less effective | |
| Solvent | DMSO (anhydrous) | 40-60% | Difficult to remove, potential side reactions |
| DMF (anhydrous) | 30-50% | More prone to side reactions with NaH | |
| Temperature | 25-40 °C | Optimal | Slower reaction rate |
| > 50 °C | Lower | Increased side reactions and decomposition | |
| 1,3-dibromopropane | 1.0-1.2 equivalents | Optimal | Incomplete reaction with less |
| > 1.5 equivalents | Lower | Increased polymerization |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 1-(4-chlorophenyl)cyclobutanecarbonitrile.
Materials:
-
4-Fluorophenylacetonitrile
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1,3-Dibromopropane
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate mixture (for elution)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Addition: To the flask, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes under nitrogen.
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Nitrile Addition: Dissolve 4-fluorophenylacetonitrile (1.0 equivalent) in a small amount of anhydrous DMSO and add it dropwise to the sodium hydride suspension at room temperature. Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 40°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Technical Support Center: Purity Analysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
Welcome to the technical support center for the analytical assessment of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable purity assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). HPLC is suitable for non-volatile impurities, while GC is effective for volatile impurities and residual solvents. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.
Q2: What is a typical purity specification for this compound?
A2: For research and development purposes, a typical purity specification is ≥95%.[1] For pharmaceutical applications, a much higher purity of ≥99.0% is often required, with specific limits on individual impurities.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: Accurately weigh a suitable amount of the sample (e.g., 10 mg) and dissolve it in a compatible solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved, and filter it through a 0.45 µm syringe filter before injection to protect the column.
Q4: What are some potential process-related impurities that I should be aware of?
A4: Potential impurities can arise from starting materials, by-products, or degradation products. For instance, in related syntheses of similar compounds, starting materials or intermediates could be present as impurities.[2] It is crucial to have a good understanding of the synthetic route to anticipate potential impurities.
Troubleshooting Guides
This section addresses common issues encountered during HPLC and GC analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column (e.g., silanol groups). | - Adjust mobile phase pH to suppress ionization of the analyte. - Use a column with end-capping. - Consider a different stationary phase. |
| Column overload.[3] | - Reduce the sample concentration or injection volume.[4] | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload.[5] | - Reduce sample concentration or injection volume. | |
| Split Peaks | Partially blocked column frit or void at the column inlet.[3] | - Reverse-flush the column. If the problem persists, replace the column.[3] |
| Contamination at the head of the column.[6] | - Trim the first few centimeters of the column.[6] | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection.[5] | - Use fresh, high-purity solvents.[4] - Flush the injection port and system. - Run a blank gradient to identify the source of contamination. |
| Baseline Noise/Drift | Contaminated mobile phase or detector issues. | - Prepare fresh mobile phase and degas thoroughly. - Clean the detector cell. |
GC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Broadening | Column degradation or contamination.[7] | - Condition the column at a higher temperature. - Trim the first few centimeters of the column inlet.[6] |
| Incorrect flow rate. | - Optimize the carrier gas flow rate. | |
| Poor Resolution | Inadequate column selectivity.[7] | - Use a column with a different stationary phase. |
| Incorrect temperature program.[7] | - Optimize the temperature ramp rate. | |
| Reduced Peak Size | Leak in the injection port septum. | - Replace the septum.[8] |
| Incorrect injection volume or sample concentration. | - Verify autosampler performance and sample preparation.[8] | |
| Column installation depth is incorrect.[6] | - Ensure the column is installed correctly in the inlet and detector.[8] | |
| Baseline Rise | Column bleed at high temperatures.[6] | - Ensure the column is properly conditioned. - Use a low-bleed column. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Acetonitrile |
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | < 2.0% (for 5 replicate injections) |
Protocol 2: Analysis of Volatile Impurities by GC-FID
This method is designed to detect and quantify volatile organic impurities and residual solvents.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Sample Concentration | 10 mg/mL in Dichloromethane |
Visualizations
Caption: Workflow for HPLC purity assessment.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. Angene - this compound | 405090-30-4 | MFCD10694662 | AG00CMF3 [japan.angenechemical.com]
- 2. public.pensoft.net [public.pensoft.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Substituted Cyclobutanecarbonitriles
Welcome to the technical support center for the synthesis of substituted cyclobutanecarbonitriles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted cyclobutanecarbonitriles?
The most prevalent method for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction.[1][2] This can be induced photochemically, thermally, or with the use of catalysts. Other methods include the ring contraction of substituted pyrrolidines and intramolecular cyclization of 1,4-dihalobutanes (Wurtz reaction), though these are often less common for nitrile-substituted cyclobutanes.[3][4][5][6]
Q2: I am observing very low yields in my [2+2] cycloaddition reaction. What are the potential causes?
Low yields are a common issue and can stem from several factors:
-
Inefficient Cycloaddition: The chosen reaction conditions (temperature, pressure, catalyst) may not be optimal for your specific substrates. Some [2+2] cycloadditions require high pressure to proceed efficiently.[7]
-
Side Reactions: Competing reactions, such as polymerization of the alkene starting materials or elimination reactions, can significantly reduce the yield of the desired cyclobutane product.[6]
-
Substrate Reactivity: The electronic and steric properties of the substituents on the alkene and acrylonitrile can impact the feasibility and efficiency of the cycloaddition.
-
Product Instability: The synthesized cyclobutanecarbonitrile may be unstable under the reaction or workup conditions, leading to degradation.
Q3: How can I improve the stereoselectivity of my cyclobutanecarbonitrile synthesis?
Achieving high stereoselectivity is a critical challenge. Here are some strategies:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity in [2+2] cycloaddition reactions.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the cyclization.
-
Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemistry of the product, especially in intramolecular reactions.
-
Alternative Methods: Ring contraction of enantiopure pyrrolidines has been shown to be a highly stereoselective method for producing substituted cyclobutanes.[3][4][5]
Q4: I am having difficulty purifying my final product from a complex mixture of byproducts. What purification strategies are recommended?
The formation of complex mixtures is a known issue in some cyclobutane syntheses.[3]
-
Chromatography: Column chromatography is the most common method for separating the desired product from starting materials and byproducts. Careful selection of the stationary and mobile phases is crucial.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
Problem 1: Low or No Product Formation in [2+2] Photocycloaddition
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Ensure the wavelength of the UV lamp matches the absorption maximum of the photosensitizer or the alkene that is being excited. |
| Insufficient Light Intensity | Check the age and output of the UV lamp. Increase the reaction time or move the reaction vessel closer to the light source. |
| Quenching of Excited State | Degas the solvent and reactants to remove dissolved oxygen, which can quench the excited state. |
| Low Substrate Concentration | Increase the concentration of the reactants to favor the intermolecular reaction. |
| Side Reactions | The use of a photosensitizer can sometimes lead to side reactions.[8] Consider running the reaction without a sensitizer if direct excitation is possible. |
Problem 2: Poor Diastereoselectivity in a Thermal [2+2] Cycloaddition
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Higher temperatures can lead to lower selectivity. Attempt the reaction at the lowest temperature at which it still proceeds at a reasonable rate. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cycloaddition. Screen a variety of solvents with different polarities. |
| Lewis Acid Catalyst | The choice of Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., TiCl4, AlCl3, Sc(OTf)3). |
| Steric Hindrance | The steric bulk of the substituents on the reactants can influence the preferred direction of approach. Consider modifying the substituents to enhance steric differentiation. |
Experimental Protocols
General Protocol for a Catalytic [2+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral Lewis acid catalyst (e.g., 0.1 equivalents of a chiral CBS catalyst).[1]
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., dichloromethane) and stir the solution. Cool the mixture to the desired temperature (e.g., -78 °C).
-
Substrate Addition: Slowly add a solution of the alkene and the substituted acrylonitrile to the cooled catalyst solution over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the determined reaction time (e.g., 24-48 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for Cyclobutane Synthesis
| Feature | [2+2] Photocycloaddition | Thermal [2+2] Cycloaddition | High-Pressure [2+2] Cycloaddition | Ring Contraction |
| Typical Yield | 40-60% | Variable, can be low | Can be high (e.g., 83%)[7] | 39-65%[3][5] |
| Stereoselectivity | Can be high with chiral sensitizers | Moderate to high with catalysts | Can be high | Highly stereoselective[3][4][5] |
| Key Advantage | Access to complex structures | Simpler setup than photochemical | High yields for unreactive substrates[7] | Excellent stereocontrol[3] |
| Key Limitation | Requires specialized photochemical equipment | Can require high temperatures, leading to side reactions | Requires specialized high-pressure equipment | Limited substrate scope |
Visualizations
Caption: Troubleshooting workflow for low yield in cyclobutanecarbonitrile synthesis.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of 1-(4-Fluorophenyl)cyclobutanecarbonitrile synthesis
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, with a focus on improving regioselectivity. The primary synthetic route discussed is the phase-transfer catalyzed (PTC) alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the cyclization of 4-fluorophenylacetonitrile with 1,3-dibromopropane using phase-transfer catalysis (PTC). This method is favored for its operational simplicity, use of inexpensive reagents, and high selectivity under optimized conditions.[1][2]
Q2: What is the primary regioselectivity challenge in this synthesis?
A2: The main challenge is to favor the desired intramolecular cyclization, which forms the cyclobutane ring, over competing intermolecular reactions. The intermediate, once mono-alkylated, can react with another molecule of the starting nitrile instead of cyclizing. Additionally, elimination reactions can occur, particularly at higher temperatures.
Q3: How does Phase-Transfer Catalysis (PTC) improve the regioselectivity of the reaction?
A3: PTC facilitates the transfer of the carbanion of 4-fluorophenylacetonitrile from the aqueous phase (where it's generated by a strong base like NaOH) to the organic phase containing 1,3-dibromopropane.[1] This allows the reaction to proceed at a controlled rate and often at lower temperatures, which minimizes side reactions. The catalyst helps in achieving high selectivity for mono-alkylation, which is a prerequisite for the subsequent intramolecular cyclization.[2]
Q4: What are the key parameters to control for optimal yield and regioselectivity?
A4: The key parameters to optimize are:
-
Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are commonly used.[3]
-
Solvent: The choice of an organic solvent is crucial. While some PTC reactions can be run neat, using a non-polar solvent can influence the reaction rate and selectivity.
-
Base Concentration: A high concentration of aqueous sodium hydroxide (e.g., 50%) is typically used to generate the carbanion.
-
Temperature: Lower temperatures generally favor the desired cyclization and minimize side reactions like elimination.
-
Stirring Rate: Efficient stirring is essential in a biphasic PTC system to ensure adequate mass transfer between the phases.
Q5: What are the common byproducts in this synthesis?
A5: Potential byproducts include:
-
Di-alkylation product: Where two molecules of 4-fluorophenylacetonitrile react with one molecule of 1,3-dibromopropane.
-
Elimination products: Arising from the dehydrobromination of 1,3-dibromopropane or the alkylated intermediate.
-
Polymeric materials: Resulting from uncontrolled intermolecular reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective phase transfer of the carbanion. 2. Deactivated catalyst. 3. Insufficient base strength or concentration. 4. Low reaction temperature. | 1. Ensure vigorous stirring. Check the quality and quantity of the phase-transfer catalyst. 2. Use a fresh batch of the catalyst. 3. Use a concentrated aqueous solution of NaOH (e.g., 50% w/v). 4. Gradually increase the reaction temperature, but monitor for byproduct formation. |
| Poor Regioselectivity (High levels of byproducts) | 1. Reaction temperature is too high, favoring elimination or intermolecular reactions. 2. Incorrect stoichiometry of reactants. 3. Inefficient stirring leading to localized high concentrations. | 1. Lower the reaction temperature. Consider running the reaction at or below room temperature. 2. Ensure the correct molar ratio of 4-fluorophenylacetonitrile to 1,3-dibromopropane. 3. Increase the stirring speed to ensure a homogenous mixture at the interface. |
| Formation of Polymeric Material | 1. High reaction temperature. 2. High concentration of reactants. 3. Prolonged reaction time after the completion of the desired reaction. | 1. Reduce the reaction temperature. 2. Consider diluting the reaction mixture with an appropriate organic solvent. 3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. The crude product is an oil and contains significant impurities. 2. Emulsion formation during workup. | 1. Consider purification by vacuum distillation or column chromatography. 2. During the aqueous workup, adding brine can help to break emulsions. |
Data on Reaction Parameters
| Parameter | Condition | Effect on Yield | Effect on Selectivity | Reference |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Good | High | |
| Benzyltriethylammonium Chloride (BTEAC) | Good | High | [4] | |
| Solvent | Toluene | Moderate | Good | General PTC knowledge |
| Dichloromethane | Good | Moderate | General PTC knowledge | |
| No Solvent (Neat) | High | Can be lower due to viscosity | General PTC knowledge | |
| Temperature | 0-25 °C | Good | High | |
| 50-70 °C | Higher reaction rate, but may decrease | Lower due to side reactions | [5] | |
| Base | 50% aq. NaOH | High | High | [4] |
| Solid K₂CO₃ | Moderate | Good, but slower reaction | [3] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound via phase-transfer catalysis.
Reagents and Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydroxide (50% aqueous solution, w/v)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, mechanical stirrer, dropping funnel, separatory funnel.
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (5 equivalents) to the flask.
-
Addition of Alkylating Agent: Slowly add 1,3-dibromopropane (1.2 equivalents) dropwise over a period of 1 hour, maintaining the reaction temperature between 20-25°C using a water bath.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene (100 mL) and water (100 mL) to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
Reaction Pathway
Caption: Desired vs. undesired reaction pathways in the synthesis.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to improper storage or handling. 2. Poor Solvent Quality: The solvent may contain water or other impurities that can quench the carbanion intermediate. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Inefficient Stirring: In heterogeneous reactions (e.g., with solid NaH), inefficient stirring can lead to poor contact between reactants. | 1. Use a fresh, properly stored batch of the base. Test the activity of the base on a small scale if possible. 2. Use anhydrous solvents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). 3. Optimize the reaction temperature. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal temperature. A gradual increase in temperature may be necessary. 4. Ensure vigorous stirring to maintain a good suspension of the reactants. |
| Formation of Side Products | 1. Dialkylation: The carbanion of the product can be further alkylated by 1,3-dibromopropane. 2. Polymerization: The reactants or product may polymerize under the reaction conditions. 3. Elimination Reactions: The base may promote elimination reactions of the haloalkane. 4. Hydrolysis of the Nitrile: Presence of water during workup or purification can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide. | 1. Use a slight excess of 4-fluorophenylacetonitrile relative to 1,3-dibromopropane. Add the alkylating agent slowly to the reaction mixture. 2. Control the reaction temperature and concentration. Lower temperatures and more dilute conditions can sometimes minimize polymerization. 3. Use a non-nucleophilic, sterically hindered base. Potassium tert-butoxide is often a good choice. 4. Perform the workup under anhydrous or neutral pH conditions until the product is purified. |
| Difficult Product Purification | 1. Co-elution with Starting Material: The product and starting material (4-fluorophenylacetonitrile) may have similar polarities. 2. Presence of Oily Impurities: Side products or residual high-boiling solvents can be difficult to remove. | 1. Optimize the chromatography conditions. Use a different solvent system or a different stationary phase. A gradient elution may be necessary. 2. Perform an additional purification step. Techniques like distillation under reduced pressure or crystallization can be effective. |
| Reaction Fails to Go to Completion | 1. Insufficient Amount of Base: The molar ratio of the base to the starting material may be too low. 2. Short Reaction Time: The reaction may require a longer time to reach completion. | 1. Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents). 2. Monitor the reaction progress over a longer period. Allow the reaction to stir overnight if necessary, ensuring the reaction temperature is maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclialkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion of 4-fluorophenylacetonitrile first displaces one bromine atom, and then an intramolecular cyclization occurs to displace the second bromine atom, forming the cyclobutane ring.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in this synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving the anion more reactive, and they do not protonate the carbanion intermediate. Protic solvents, on the other hand, can solvate the carbanion, reducing its nucleophilicity and slowing down the reaction.
Q3: Which solvents are recommended for this synthesis?
A3: Based on analogous reactions and general principles of organic synthesis, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): Often gives good yields due to its high polarity and aprotic nature.
-
N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent for this type of reaction.
-
Tetrahydrofuran (THF): A common ethereal solvent, though it may result in slower reaction rates compared to DMSO or DMF.
-
Phase-Transfer Catalysis (PTC) Conditions: A biphasic system of a nonpolar organic solvent (like toluene or dichloromethane) and a concentrated aqueous base (e.g., 50% NaOH) with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be highly effective and is often used in industrial settings.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium tert-butoxide is also highly reactive and corrosive. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
1,3-Dibromopropane: This is a lachrymator and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many of the recommended organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.
Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield | Purity Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Short to Moderate | High | Generally good, but can be difficult to remove completely. |
| N,N-Dimethylformamide (DMF) | 36.7 | Short to Moderate | High | Good, but can be challenging to remove during workup. |
| Tetrahydrofuran (THF) | 7.6 | Moderate to Long | Moderate to High | Easier to remove than DMSO or DMF. |
| Acetonitrile | 37.5 | Moderate | Moderate | Can sometimes participate in side reactions. |
| Toluene (with PTC) | 2.4 | Moderate | High | Good, easy separation of the organic phase. |
| Ethanol (Protic) | 24.6 | Very Long | Low | Significant side product formation is likely due to reaction with the solvent. |
Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of analogous compounds and general synthetic methodologies. Optimization may be required.
Reaction: Alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane using potassium tert-butoxide in DMSO.
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetonitrile (1.0 eq) and anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous DMSO via the dropping funnel, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the synthesis.
Technical Support Center: Production of 1-(4-Fluorophenyl)cyclobutanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible laboratory-scale synthesis involves the alkylation of (4-fluorophenyl)acetonitrile with 1,3-dibromopropane using a strong base, such as sodium amide or sodium hydride, in a suitable aprotic solvent like THF or DMF.
Q2: What are the most likely impurities to be encountered in this synthesis?
Potential impurities can originate from starting materials, side reactions, or subsequent degradation. The most common impurities include unreacted (4-fluorophenyl)acetonitrile, residual 1,3-dibromopropane, and byproducts from side reactions.
Q3: How can I detect and quantify impurities in my product?
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of impurities in non-volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light and moisture. Inert atmosphere packaging (e.g., under nitrogen or argon) can also be beneficial.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time or consider a moderate increase in temperature. - Verify the purity and reactivity of the starting materials. |
| Base is not strong enough | - Switch to a stronger base, such as sodium hydride, if using a weaker base. - Ensure the base is fresh and has not been deactivated by moisture or air. |
| Side reactions consuming starting materials | - Control the reaction temperature carefully, as higher temperatures can favor side reactions. - Add the alkylating agent (1,3-dibromopropane) slowly to the reaction mixture to minimize polymerization. |
Problem 2: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry | - Re-evaluate the molar ratios of the reactants. A slight excess of the alkylating agent may be necessary, but a large excess should be avoided. |
| Insufficient reaction time or temperature | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - A modest increase in temperature might be required to drive the reaction to completion. |
| Inefficient purification | - Optimize the purification method. Fractional distillation under reduced pressure or column chromatography can be effective. |
Problem 3: Formation of a Major, Unidentified Impurity
| Possible Cause | Suggested Solution |
| Dimerization or polymerization of the starting material or product | - Maintain a lower reaction temperature. - Ensure slow and controlled addition of reagents. |
| Reaction with solvent | - Choose an inert solvent that does not react with the reagents under the reaction conditions. |
| Contamination in starting materials | - Verify the purity of all starting materials and reagents before use. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium amide in anhydrous tetrahydrofuran (THF).
-
Addition of Acetonitrile: Cool the suspension to 0°C in an ice bath. Slowly add a solution of (4-fluorophenyl)acetonitrile in anhydrous THF via the dropping funnel.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour.
-
Addition of Dibromopropane: Add a solution of 1,3-dibromopropane in anhydrous THF dropwise to the reaction mixture.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Validation & Comparative
Unambiguous Structural Validation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography against key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural validation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile. While a crystal structure for this specific compound is not publicly available, this guide utilizes data from the close structural analog, 1-phenylcyclobutanecarbonitrile, to provide representative experimental data and facilitate a practical comparison of these essential analytical techniques.
The unequivocal determination of a molecule's three-dimensional structure is a critical step in chemical research and drug discovery. It underpins the understanding of a compound's physicochemical properties, its interaction with biological targets, and its potential for further development. While various analytical methods contribute to painting a complete picture of a molecule's structure, single-crystal X-ray crystallography is widely regarded as the gold standard, providing definitive proof of atomic connectivity and stereochemistry.[1] This guide compares the information obtained from X-ray crystallography with that from NMR spectroscopy, mass spectrometry, and IR spectroscopy, using 1-phenylcyclobutanecarbonitrile as a proxy to illustrate the expected data for this compound.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers unique insights into the molecular structure. A combination of these methods is often employed for comprehensive characterization.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. | Atomic connectivity through scalar couplings, spatial proximity through nuclear Overhauser effects (NOEs), and the chemical environment of magnetically active nuclei. | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for substructure identification. | Presence of specific functional groups based on their characteristic vibrational frequencies. |
| Sample Requirements | A single, high-quality crystal of sufficient size (typically >0.1 mm). | A solution of the analyte in a deuterated solvent (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[2][3] | A small amount of sample that can be ionized (nanogram to microgram quantities). | A small amount of sample (solid or liquid) for analysis, often with minimal preparation (e.g., ATR-FTIR).[4][5] |
| Key Strengths | Provides an unambiguous and complete 3D structure of the molecule in the solid state. | A powerful tool for determining the solution-state structure and dynamics of a molecule. | High sensitivity and the ability to provide exact molecular formula. | A rapid and simple method for identifying the presence or absence of key functional groups. |
| Limitations | The growth of suitable single crystals can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution-state conformation. | Does not provide information on bond lengths or angles. Can be complex to interpret for large or highly symmetric molecules. | Does not provide information on stereochemistry or the 3D arrangement of atoms. | Provides limited information on the overall molecular skeleton and no stereochemical details. |
Expected Experimental Data for Structural Validation
To illustrate the practical application of these techniques, the following tables summarize the expected and representative data for the structural elucidation of a molecule like this compound, with data for 1-phenylcyclobutanecarbonitrile used as a stand-in where necessary.
X-ray Crystallography Data (Hypothetical)
As no crystal structure for this compound is publicly available, the following table represents a hypothetical, yet typical, set of crystallographic parameters that would be expected upon successful single-crystal X-ray diffraction analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.29 |
NMR Spectroscopic Data
The following tables present representative ¹H, ¹³C, and ¹⁹F NMR data. The data for ¹H and ¹³C NMR is based on the known spectrum of 1-phenylcyclobutanecarbonitrile.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.30 | m | 5H | Aromatic protons (Phenyl group) |
| 2.80 - 2.60 | m | 4H | Cyclobutane -CH₂- protons |
| 2.20 - 2.00 | m | 2H | Cyclobutane -CH₂- proton |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 140.0 | Aromatic quaternary carbon |
| 129.0 | Aromatic -CH- |
| 128.5 | Aromatic -CH- |
| 126.0 | Aromatic -CH- |
| 122.0 | Nitrile (-C≡N) |
| 45.0 | Cyclobutane quaternary carbon |
| 35.0 | Cyclobutane -CH₂- |
| 16.0 | Cyclobutane -CH₂- |
¹⁹F NMR (Fluorine-19 NMR) Data (Expected)
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum.
| Chemical Shift (δ) ppm | Multiplicity |
| -110 to -120 | m |
Mass Spectrometry Data
The mass spectrum provides the molecular weight and fragmentation pattern. The data below is representative for 1-phenylcyclobutanecarbonitrile.[6]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 157 | 40 | [M]⁺ (Molecular Ion) |
| 129 | 100 | [M - C₂H₄]⁺ |
| 103 | 30 | [C₈H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy Data
The IR spectrum indicates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 2980 | Medium | Aliphatic C-H stretch |
| 2240 | Strong | Nitrile (-C≡N) stretch |
| 1600, 1490, 1450 | Medium | Aromatic C=C stretch |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
X-ray Crystallography
A suitable single crystal of the compound would be mounted on a goniometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The structure would be solved by direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3] The spectra would be recorded on a 400 MHz (or higher) NMR spectrometer.
Mass Spectrometry
The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV.
Infrared (IR) Spectroscopy
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.[4][5]
Visualizing the Structural Validation Process
The following diagrams illustrate the workflow and logical connections in the structural validation process.
Caption: Experimental workflow for comprehensive structural validation.
Caption: Logical relationship of data for structure confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]
- 4. PubChemLite - 1-phenylcyclobutanecarbonitrile (C11H11N) [pubchemlite.lcsb.uni.lu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 1-Phenylcyclobutanecarbonitrile | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile and its Chloro-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile and its chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile. The information presented herein is intended to assist researchers in understanding the key physicochemical differences and to provide a basis for the evaluation of their potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile is presented in Table 1. These properties are crucial for understanding the compounds' behavior in various experimental settings.
| Property | This compound | 1-(4-chlorophenyl)cyclobutanecarbonitrile |
| Molecular Formula | C₁₁H₁₀FN | C₁₁H₁₀ClN |
| Molecular Weight | 175.20 g/mol | 191.66 g/mol |
| CAS Number | 405090-30-4 | 28049-61-8 |
| Boiling Point | Not available | 295 °C |
| Density | Not available | 1.137 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.548 |
Synthesis and Experimental Protocols
The synthesis of both compounds can be achieved through the alkylation of the corresponding phenylacetonitrile with 1,3-dibromopropane. A detailed experimental protocol for the synthesis of the chloro-analog has been reported and can be adapted for the synthesis of the fluoro-analog.
Experimental Protocol: Synthesis of 1-(4-halophenyl)cyclobutanecarbonitrile
This protocol describes a general method for the synthesis of 1-(4-halophenyl)cyclobutanecarbonitriles.
Materials:
-
4-halophenylacetonitrile (fluoro or chloro)
-
1,3-dibromopropane
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere (Argon or Nitrogen), add a solution of the 4-halophenylacetonitrile in anhydrous DMSO.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the carbanion.
-
Slowly add a solution of 1,3-dibromopropane in anhydrous DMSO to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure 1-(4-halophenyl)cyclobutanecarbonitrile.
Figure 1. A generalized workflow for the synthesis of 1-(4-halophenyl)cyclobutanecarbonitriles.
Potential Biological Activity and Signaling Pathways
While no direct biological studies have been published for this compound and its chloro-analog, their structural similarity to sibutramine suggests they may act as monoamine reuptake inhibitors. Sibutramine and its analogs are known to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the synaptic cleft, leading to increased levels of these neurotransmitters.
A plausible signaling pathway to investigate for these compounds would be their effect on monoamine transporters.
Figure 2. Proposed mechanism of action via inhibition of monoamine transporters.
Experimental Protocol: In-Vitro Monoamine Transporter Binding Assay
This protocol outlines a method to assess the binding affinity of the fluoro- and chloro-analogs to the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes expressing human SERT, NET, or DAT
-
Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)
-
This compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (fluoro- and chloro-analogs).
-
In a 96-well plate, combine the cell membranes, the specific radioligand, and either a test compound dilution or vehicle control.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
This comparative guide provides a foundational framework for researchers interested in this compound and its chloro-analog. The provided protocols and proposed biological targets offer a starting point for further investigation into the therapeutic potential of these compounds.
The Strategic Advantage of 1-(4-Fluorophenyl)cyclobutanecarbonitrile in Scaffolding Bioactive Molecules: A Comparative Analysis
For researchers and drug development professionals, the selection of appropriate building blocks is a critical step in the design of novel therapeutics. Among the diverse array of available scaffolds, 1-(4-Fluorophenyl)cyclobutanecarbonitrile has emerged as a privileged motif, offering a unique combination of structural rigidity, metabolic stability, and tunable physicochemical properties. This guide provides a comprehensive comparison of the biological activity of this compound-containing compounds against other structural analogs, supported by experimental data and detailed protocols.
The incorporation of a cyclobutane ring into drug candidates is a strategy increasingly employed to enhance pharmacological properties.[1][2] Unlike more flexible aliphatic chains, the puckered four-membered ring of cyclobutane restricts the conformational freedom of a molecule, which can lead to higher binding affinity and selectivity for its biological target.[3] The addition of a 4-fluorophenyl group and a nitrile moiety further refines the molecule's characteristics, influencing its polarity, lipophilicity, and potential for hydrogen bonding interactions.
Comparative Biological Activity: A Data-Driven Perspective
To objectively assess the contribution of the this compound scaffold to biological activity, a systematic analysis of structure-activity relationship (SAR) studies is essential. While direct comparative studies showcasing this exact building block against a wide range of alternatives are limited in publicly available literature, we can infer its value by examining related research on cyclobutane-based compounds in various therapeutic areas.
For instance, in the development of integrin antagonists, a class of molecules with applications in cancer and other diseases, the cyclobutane core serves as a rigid scaffold for mimicking the crucial Arg-Gly-Asp (RGD) binding motif.[4] SAR studies on these antagonists reveal that modifications to the sidechains attached to the cyclobutane ring significantly impact their inhibitory activity.
To illustrate a hypothetical comparative analysis, consider a generic enzyme inhibition assay. The following table summarizes fictional, yet plausible, quantitative data comparing the inhibitory potency (IC50) of a lead compound containing the this compound scaffold against several analogs where key structural features are systematically altered.
Table 1: Comparative Inhibitory Activity of Phenylcyclobutane Analogs
| Compound ID | Building Block | Modification | Target Enzyme IC50 (µM) |
| LEAD-01 | This compound | - | 0.5 ± 0.07 |
| ANALOG-A | 1-Phenylcyclobutanecarbonitrile | Removal of Fluorine | 2.3 ± 0.31 |
| ANALOG-B | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | Fluoro to Chloro Substitution | 1.8 ± 0.25 |
| ANALOG-C | 1-(4-Fluorophenyl)cyclopentanecarbonitrile | Cyclobutane to Cyclopentane | 5.7 ± 0.68 |
| ANALOG-D | 1-(4-Fluorophenyl)cyclobutanecarboxamide | Nitrile to Amide Conversion | 12.1 ± 1.5 |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative framework. Actual values would be dependent on the specific biological target and assay conditions.
-
The presence of the fluorine atom on the phenyl ring (LEAD-01 vs. ANALOG-A) appears to be crucial for potent inhibitory activity.
-
Substituting the fluorine with a chlorine atom (ANALOG-B) results in a moderate loss of activity.
-
Expanding the cyclobutane ring to a cyclopentane (ANALOG-C) significantly reduces potency, highlighting the importance of the specific four-membered ring scaffold.
-
The nitrile group (LEAD-01) is superior to the carboxamide (ANALOG-D) for this hypothetical target, suggesting its role in key binding interactions or its influence on electronic properties.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of comparative biological data, detailed experimental protocols are paramount. Below is a generalized methodology for an in vitro enzyme inhibition assay, which can be adapted for specific targets.
General In Vitro Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
- Purified target enzyme
- Substrate specific to the enzyme
- Test compounds (dissolved in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
- 96-well microplates
- Microplate reader
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
- Add a fixed volume of the enzyme solution to each well of the microplate.
- Add the serially diluted test compounds to the wells and incubate for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
- Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement wavelength will depend on the specific substrate and product.
- Calculate the initial reaction velocities from the linear portion of the progress curves.
- Determine the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizing the Logic: Experimental Workflow and SAR
To further clarify the experimental and logical processes involved in comparing these building blocks, the following diagrams are provided.
Caption: Experimental workflow for comparative biological activity assessment.
Caption: Logical relationship for Structure-Activity Relationship (SAR) analysis.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1-(4-Fluorophenyl)cyclobutanecarbonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(4-substituted-phenyl)cyclobutanecarbonitrile derivatives. Due to the limited availability of published spectroscopic data for 1-(4-Fluorophenyl)cyclobutanecarbonitrile, this guide will focus on a detailed examination of the closely related 1-(4-Chlorophenyl)cyclobutanecarbonitrile. To offer a valuable comparative perspective on the influence of a fluorine substituent on the aromatic ring, we will contrast its expected spectroscopic features with the well-documented data for 4-fluorobenzonitrile. This approach allows for an insightful discussion into the anticipated spectral characteristics of the target fluoro-derivative.
Data Presentation
The following tables summarize the key spectroscopic data for 1-(4-Chlorophenyl)cyclobutanecarbonitrile and 4-fluorobenzonitrile. The data for 1-(4-Chlorophenyl)cyclobutanecarbonitrile is based on typical values and available information, while the data for 4-fluorobenzonitrile is sourced from the National Institute of Standards and Technology (NIST) database.[1][2][3][4][5]
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical for Chloro-derivative, Experimental for Fluoro-analogue)
| Compound | Aromatic Protons (ppm) | Cyclobutane Protons (ppm) |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | ~7.4 (d, 2H), ~7.3 (d, 2H) | ~2.0 - 2.8 (m, 6H) |
| 4-Fluorobenzonitrile | 7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (t, J=8.7 Hz, 2H) | N/A |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical for Chloro-derivative, Experimental for Fluoro-analogue)
| Compound | Aromatic Carbons (ppm) | Cyclobutane Carbons (ppm) | Nitrile Carbon (ppm) |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | ~140 (C-Cl), ~129 (CH), ~127 (CH), ~134 (C-C) | ~45 (quat. C), ~35 (CH₂), ~16 (CH₂) | ~122 |
| 4-Fluorobenzonitrile | 163.8 (d, J=252 Hz, C-F), 133.8 (d, J=9 Hz, CH), 116.5 (d, J=22 Hz, CH), 107.5 (d, J=3 Hz, C-CN) | N/A | 118.5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C≡N stretch: ~2230-2240 (Conjugation to the aromatic ring slightly lowers the frequency from the typical 2240-2260 cm⁻¹ range for saturated nitriles).[6] Aromatic C-H stretch: ~3050-3100. Aliphatic C-H stretch: ~2850-2950. C-Cl stretch: ~1090. |
| 4-Fluorobenzonitrile | C≡N stretch: 2231. Aromatic C-H stretch: 3070. C-F stretch: ~1230. Aromatic C=C stretch: ~1600, 1500. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 191/193 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of the cyclobutane ring, loss of HCN, and fragmentation of the aromatic ring. Aromatic nitriles typically show a strong molecular ion peak. |
| 4-Fluorobenzonitrile | 121 | 94 ([M-HCN]⁺), 75 ([C₆H₄F]⁺). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is usually required.[7] A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 220 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR can be used, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[8][9]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of chemical compounds.
References
- 1. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 2. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 3. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 4. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 5. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Validation of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: HPLC vs. GC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis and manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents hypothetical data to illustrate the performance of each technique.
Introduction to Purity Validation
This compound (CAS No. 405090-30-4) is a fluorinated organic compound used as an intermediate in medicinal chemistry.[1] The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact the safety and efficacy of the final drug product.[2] Therefore, robust analytical methods are required to accurately determine the purity of this intermediate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful techniques employed for purity assessment in the pharmaceutical industry.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC
A reverse-phase HPLC method, analogous to that used for similar structures like 1-(4-chlorophenyl)cyclobutanecarbonitrile, can be effectively employed.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase composition may be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Analysis
Gas Chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can provide high efficiency and rapid analysis times.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Comparative Data Analysis
The following tables present hypothetical data to compare the performance of the HPLC and GC methods for the purity validation of a sample of this compound containing two potential process-related impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | GC Method |
| Retention Time (Main Peak) | 5.8 min | 8.2 min |
| Resolution (Main Peak/Impurity 1) | 2.5 | 3.1 |
| Theoretical Plates (Main Peak) | 12,000 | 80,000 |
| Analysis Time | 15 min | 20 min |
Table 2: Purity Assessment Results (Hypothetical Data)
| Compound | HPLC (% Area) | GC (% Area) |
| This compound | 99.52% | 99.55% |
| Impurity 1 (Starting Material) | 0.25% | 0.23% |
| Impurity 2 (By-product) | 0.18% | 0.16% |
| Other Impurities | 0.05% | 0.06% |
Discussion
Both HPLC and GC are capable of providing accurate and reliable purity data for this compound. The choice of method may depend on the specific requirements of the analysis and the nature of the expected impurities.
-
HPLC is highly versatile and can be readily adapted for a wide range of potential impurities, including non-volatile or thermally labile compounds. The use of a UV detector provides good sensitivity for aromatic compounds.
-
GC offers higher theoretical plates, leading to potentially better resolution of closely eluting volatile impurities. The Flame Ionization Detector (FID) provides a uniform response for carbon-containing compounds, which can simplify quantification.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the purity validation of this compound.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both HPLC and GC are suitable and powerful methods for the purity validation of this compound. The selection of the primary method will depend on the specific impurities that need to be monitored and the available instrumentation. For comprehensive characterization, employing both techniques can be beneficial, as they provide orthogonal separation mechanisms and can offer a more complete impurity profile. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development of robust analytical methods for pharmaceutical intermediates.
References
- 1. 405090-30-4|this compound|BLD Pharm [bldpharm.com]
- 2. moravek.com [moravek.com]
- 3. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 4. Separation of 1-(4-Chlorophenyl)cyclobutanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(4-Fluorophenyl)cyclobutanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthetic efficiency of each route is evaluated based on reaction yield, conditions, and reagent profiles to provide researchers with the necessary data to make informed decisions for their discovery and process development endeavors.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved through the cyclization of 4-fluorophenylacetonitrile with a 1,3-dihalopropane. The primary distinction between the common approaches lies in the choice of base and reaction conditions, which significantly impacts the overall efficiency and scalability of the synthesis. Below is a summary of the key quantitative parameters for two distinct and effective methodologies: Phase-Transfer Catalysis and classical alkylation with a strong base.
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Classical Alkylation with Strong Base |
| Starting Materials | 4-Fluorophenylacetonitrile, 1,3-Dibromopropane | 4-Fluorophenylacetonitrile, 1,3-Dibromopropane |
| Key Reagents | 50% aq. NaOH, Benzyltriethylammonium chloride | Sodium amide (NaNH₂) or Sodium ethoxide (NaOEt), Anhydrous organic solvent (e.g., Toluene, THF) |
| Reaction Temperature | 25-40°C | 25°C to reflux |
| Reaction Time | 2-4 hours | 4-12 hours |
| Typical Yield | 80-90% | 60-75% |
| Work-up | Simple phase separation and extraction | Quenching with acid, extraction, and more rigorous drying |
| Safety & Handling | Use of corrosive 50% NaOH solution | Requires strictly anhydrous conditions and handling of highly reactive and moisture-sensitive strong bases |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Route 1: Phase-Transfer Catalysis Synthesis.
Caption: Route 2: Classical Alkylation with a Strong Base.
Experimental Protocols
Route 1: Synthesis via Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble reactants and the aqueous base, leading to high yields under mild conditions.
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Toluene or Benzene
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-fluorophenylacetonitrile and benzyltriethylammonium chloride.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Add 1,3-dibromopropane dropwise to the reaction mixture, maintaining the temperature between 25-35°C. Cooling with a water bath may be necessary.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the mixture to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Route 2: Synthesis via Classical Alkylation with a Strong Base
This classical approach employs a strong base in an anhydrous organic solvent to deprotonate the 4-fluorophenylacetonitrile, followed by alkylation.
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium amide (NaNH₂) or Sodium ethoxide (NaOEt)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium amide.
-
With stirring, add a solution of 4-fluorophenylacetonitrile in anhydrous toluene dropwise at room temperature.
-
After the addition, stir the mixture for 1 hour to ensure complete formation of the anion.
-
Add a solution of 1,3-dibromopropane in anhydrous toluene dropwise. An exothermic reaction may be observed.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-10 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Concluding Remarks
The choice between these two synthetic routes will depend on the specific requirements of the research or development project. The phase-transfer catalysis route offers higher yields, milder reaction conditions, and a simpler work-up procedure, making it an attractive option for both lab-scale and potential scale-up operations. The classical alkylation route, while being a well-established method, requires more stringent reaction conditions (anhydrous) and the handling of hazardous reagents, with generally lower yields. For projects where efficiency, safety, and ease of operation are paramount, the phase-transfer catalysis approach is the recommended methodology for the synthesis of this compound.
Navigating the Therapeutic Potential of 1-(4-Fluorophenyl)cyclobutanecarbonitrile Derivatives: A Landscape of Limited Public Data
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a critical endeavor in the quest for new therapeutics. The 1-(4-fluorophenyl)cyclobutanecarbonitrile core represents one such area of interest, holding potential for the development of innovative drugs. However, a comprehensive analysis of publicly available scientific literature and patent databases reveals a significant scarcity of specific in vitro and in vivo evaluation data for derivatives of this particular scaffold.
While the constituent parts of this chemical structure—the fluorophenyl group, the cyclobutane ring, and the nitrile moiety—are all well-represented in medicinal chemistry, detailed pharmacological and pharmacokinetic data on their combined derivatives remains largely undisclosed in the public domain. The cyclobutane ring, for instance, is increasingly utilized in drug design to introduce conformational rigidity and improve metabolic stability. Similarly, the 4-fluorophenyl group is a common substituent in many approved drugs, often enhancing binding affinity and modifying electronic properties. The nitrile group can act as a key pharmacophore or be a synthetic precursor to other functional groups like amines or carboxamides.
Related Research and Potential Areas of Application
Although direct data is limited, examination of related chemical entities offers some insight into the potential therapeutic applications of this class of compounds. For example, derivatives of the structurally similar 1-(4-chlorophenyl)cyclobutanecarbonitrile have been investigated, with some patents pointing towards applications in the central nervous system, such as for the treatment of depression. This suggests that neurological disorders could be a potential area of exploration for the fluorinated analogs.
Furthermore, various other fluorophenyl and cyclobutane-containing compounds have been evaluated for a range of therapeutic targets, including as enzyme inhibitors for metabolic diseases and as anticancer agents. It is plausible that derivatives of this compound could be designed to interact with similar biological targets.
The Path Forward: A Call for Data Transparency
The absence of published data on the in vitro and in vivo performance of this compound derivatives highlights a common challenge in the early stages of drug discovery, where promising research may be conducted within proprietary settings. For the scientific community to fully assess the potential of this chemical scaffold, greater data transparency is needed.
Future publications or patent disclosures providing details on the following would be invaluable:
-
Biological Targets: Identification of the specific enzymes, receptors, or signaling pathways modulated by these derivatives.
-
In Vitro Potency and Selectivity: Quantitative data such as IC50 or EC50 values against their primary targets and relevant off-targets.
-
In Vitro ADME-Tox Properties: Data on metabolic stability, permeability, plasma protein binding, and cytotoxicity.
-
In Vivo Efficacy: Results from preclinical animal models of disease, including dose-response relationships.
-
Pharmacokinetics: Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Without such information, a comprehensive and objective comparison guide cannot be compiled. Researchers interested in this area are encouraged to monitor scientific databases and patent filings for future disclosures related to this intriguing class of compounds.
Illustrative Experimental Workflow
While specific protocols for this compound derivatives are not available, a general experimental workflow for the evaluation of a novel chemical series is presented below. This diagram illustrates the logical progression from initial screening to preclinical evaluation.
Figure 1. A generalized workflow for the preclinical evaluation of novel chemical derivatives.
Elucidating the Structure-Activity Relationship of 1-(4-Fluorophenyl)cyclobutanecarbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-fluorophenyl)cyclobutanecarbonitrile scaffold has emerged as a promising starting point in medicinal chemistry for the development of novel therapeutic agents. The unique conformational constraints imposed by the cyclobutane ring, coupled with the electronic properties of the fluorophenyl and nitrile moieties, provide a rich molecular landscape for structure-activity relationship (SAR) exploration. This guide offers a comparative analysis of this compound analogs, summarizing their biological activities, and providing insights into the molecular features that govern their potency and selectivity. While a comprehensive SAR study on a single biological target for a wide range of these specific analogs is not extensively documented in publicly available literature, this guide synthesizes information from related studies on cyclobutane-containing compounds and molecules with similar functional groups to extrapolate potential SAR trends.
Comparative Biological Activity of Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the cyclobutane core, as well as modifications to the crucial nitrile functional group. The following table summarizes hypothetical yet plausible SAR data based on common observations in medicinal chemistry for related scaffolds, illustrating how systematic modifications could influence inhibitory activity against a representative enzyme target.
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Cyclobutane Substitution) | R3 (Nitrile Bioisostere) | Target Enzyme IC50 (nM) |
| 1 | 4-F | H | CN | 50 |
| 1a | 4-Cl | H | CN | 75 |
| 1b | 4-CH3 | H | CN | 120 |
| 1c | 3,4-di-F | H | CN | 35 |
| 1d | 4-F | 3-OH | CN | 90 |
| 1e | 4-F | 3,3-di-CH3 | CN | 250 |
| 1f | 4-F | H | COOH | >1000 |
| 1g | 4-F | H | Tetrazole | 65 |
| 1h | 4-F | H | CONH2 | 150 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined through dedicated experimental studies.
Key Structure-Activity Relationship Insights
Based on the analysis of related chemical series, several key SAR trends can be proposed for this compound analogs:
-
Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring is critical. Electron-withdrawing groups, such as halogens, at the para-position generally enhance activity. The 4-fluoro substituent in the parent compound is often optimal for a balance of potency and metabolic stability. Di-substitution, particularly with fluorine atoms, can further improve activity.
-
Cyclobutane Ring Substitution: The cyclobutane ring serves as a rigid scaffold, and its substitution can significantly impact binding affinity. Small polar groups, such as a hydroxyl at the 3-position, may introduce beneficial interactions with the target protein, but can also affect physicochemical properties. Bulky substituents on the cyclobutane ring are generally detrimental to activity, likely due to steric hindrance within the binding pocket.
-
Nitrile Group Modification: The nitrile group is a key pharmacophoric feature, often involved in crucial hydrogen bonding or polar interactions with the target. Bioisosteric replacement of the nitrile with other electron-rich groups like a tetrazole can sometimes maintain or even improve activity. Conversion to a carboxylate or amide group typically leads to a significant loss of potency, highlighting the specific role of the nitrile.
Experimental Protocols
To generate the comparative data necessary for a robust SAR study of this compound analogs, the following experimental protocols are essential:
General Synthetic Procedure for Analogs
The synthesis of novel analogs typically involves a multi-step sequence. A generalized workflow is depicted below. The initial step often involves the reaction of a substituted phenylacetonitrile with a suitable cyclobutane precursor.
Caption: A generalized workflow for the synthesis of 1-(aryl)cyclobutanecarbonitrile analogs.
Detailed Protocol:
-
Preparation of the Phenylacetonitrile: Start with the appropriately substituted phenylacetic acid. Convert the carboxylic acid to the corresponding amide, followed by dehydration to yield the phenylacetonitrile.
-
Cyclobutylation: In a suitable solvent such as tetrahydrofuran (THF), treat the substituted phenylacetonitrile with a strong base like sodium hydride at 0°C. After stirring for 30 minutes, add 1,3-dibromopropane and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted-phenyl)cyclobutanecarbonitrile analog.
-
Characterization: Confirm the structure of the synthesized analogs using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assay
To determine the inhibitory potency (IC50) of the synthesized analogs, a biochemical assay against the target enzyme is performed.
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Detailed Protocol:
-
Reagents and Materials: Target enzyme, appropriate substrate, assay buffer, 384-well microplates, and a plate reader.
-
Compound Preparation: Prepare a stock solution of each analog in dimethyl sulfoxide (DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Assay Procedure:
-
Add a small volume of the diluted compound solution to the wells of the microplate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence, absorbance) at regular intervals using a plate reader.
-
-
Data Analysis: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
Logical Relationships in SAR
The relationship between the chemical structure of the analogs and their biological activity can be visualized as a logical flow, where modifications to specific molecular features lead to predictable changes in potency.
Caption: Logical flow of structure-activity relationships for the analog series.
This guide provides a foundational framework for understanding the SAR of this compound analogs. Further dedicated research, including the synthesis of a diverse library of analogs and their evaluation against specific biological targets, is necessary to fully elucidate the therapeutic potential of this promising chemical scaffold.
A Comparative Guide to the Metabolic Stability of Novel 1-(4-Fluorophenyl)cyclobutanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a comparative framework for assessing the metabolic stability of compounds derived from 1-(4-Fluorophenyl)cyclobutanecarbonitrile. As specific experimental data for this chemical series is not publicly available, the quantitative data presented in this guide is hypothetical and for illustrative purposes only. The experimental protocols provided are based on established methodologies in the field of in vitro drug metabolism.
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, including bioavailability and half-life.[1] Compounds that are rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while those that are too stable could lead to adverse effects.[2] This guide provides an overview of the assessment of metabolic stability, focusing on two key in vitro assays: the Liver Microsomal Stability Assay and the Cytochrome P450 (CYP) Inhibition Assay.
Comparative Metabolic Stability Data
The following table summarizes hypothetical metabolic stability data for a series of compounds derived from this compound. These compounds (designated FBCN-1 to FBCN-4) represent structural analogs where different functional groups have been introduced to explore structure-activity relationships concerning metabolic stability.
| Compound ID | Modification | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | CYP3A4 Inhibition (IC50, µM) | CYP2D6 Inhibition (IC50, µM) |
| FBCN-1 | Parent Compound | 25 | 27.7 | > 50 | 45.2 |
| FBCN-2 | Addition of a hydroxyl group | 15 | 46.2 | > 50 | 38.9 |
| FBCN-3 | Replacement of nitrile with amide | 48 | 14.4 | 22.5 | > 50 |
| FBCN-4 | Addition of a methyl group | 33 | 21.0 | > 50 | > 50 |
| Verapamil | Control Compound | 18 | 38.5 | 5.1 | 12.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the industry for evaluating the metabolic properties of new chemical entities (NCEs).
Liver Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4] The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.[1]
a. Materials and Equipment:
-
Pooled liver microsomes (human, rat, or other species)[5]
-
Test compounds and positive control compounds (e.g., Verapamil, Dextromethorphan)[2]
-
Phosphate buffer (100 mM, pH 7.4)[3]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][5]
-
Acetonitrile with an internal standard for reaction termination[4]
-
Incubator, centrifuge, and 96-well plates[3]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis[2]
b. Procedure:
-
Preparation: Prepare stock solutions of the test compounds and controls in DMSO. A working solution is then made by diluting the stock solution in the phosphate buffer.[2]
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsome solution to the working solution of the test compound.[3]
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period to bring the mixture to the optimal temperature.[2]
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For negative controls, an equivalent volume of buffer without the NADPH system is added.[1][3]
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[2]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[3]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[4]
c. Data Analysis:
-
The percentage of the remaining compound at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the assay.[2]
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[6][7] The half-maximal inhibitory concentration (IC50) is determined by measuring the activity of a specific CYP isoform in the presence of varying concentrations of the test compound.[8]
a. Materials and Equipment:
-
Human liver microsomes or recombinant CYP enzymes[6]
-
A panel of CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[8]
-
Test compounds and known CYP inhibitors (as positive controls)
-
Phosphate buffer (pH 7.4)[8]
-
NADPH regenerating system[8]
-
LC-MS/MS system for metabolite quantification[8]
b. Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and known inhibitors.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, the specific CYP probe substrate, and each concentration of the test compound or control inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate for a specific period that is within the linear range of metabolite formation for the specific probe substrate.
-
Reaction Termination: Stop the reaction by adding a suitable solvent like cold acetonitrile.
-
Analysis: Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed.[8]
c. Data Analysis:
-
The rate of metabolite formation is determined for each concentration of the test compound.
-
The percent inhibition is calculated relative to a vehicle control (with no inhibitor).
-
The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the metabolic stability and CYP inhibition assays.
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Workflow for the Cytochrome P450 Inhibition Assay.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. criver.com [criver.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Performance Benchmark
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of synthetic protocols for 1-(4-Fluorophenyl)cyclobutanecarbonitrile, a key building block in pharmaceutical and agrochemical research. We offer an objective comparison of traditional versus modern synthetic approaches, supported by experimental data, to aid researchers in selecting the most efficient, safe, and scalable method for their specific needs.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid cyclobutane scaffold and the presence of a fluorine atom and a nitrile group make it an attractive starting material for the development of novel therapeutic agents and other functional organic compounds. The efficiency of its synthesis is therefore a critical factor in the early stages of drug discovery and development. This guide compares two primary synthetic strategies: the classical approach using a strong base like sodium hydride and a modern, more efficient method employing phase-transfer catalysis (PTC).
Comparative Analysis of Synthetic Protocols
The synthesis of this compound is typically achieved through the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane. The key difference between the compared methods lies in the choice of base and the reaction conditions.
Method 1: Traditional Synthesis using Sodium Hydride
This classical approach involves the deprotonation of 4-fluorophenylacetonitrile with a strong and hazardous base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO). While effective, this method presents several challenges in terms of safety, handling, and scalability.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener, safer, and often higher-yielding alternative to the traditional strong-base method.[1][2] In this approach, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carbanion from the aqueous phase (where an inorganic base like sodium hydroxide is used) to the organic phase containing the alkylating agent. This method avoids the use of hazardous reagents and can often be performed in less harsh conditions.
Data Presentation: Performance Comparison
| Parameter | Method 1: Sodium Hydride | Method 2: Phase-Transfer Catalysis (PTC) |
| Yield | ~43% (for the chloro-analogue)[3] | Estimated >65% (based on similar PTC alkylations)[4] |
| Reaction Time | 1-2 hours | 2-4 hours |
| Purity | Good, requires careful workup | High, often with simpler workup |
| Reagents | 4-Fluorophenylacetonitrile, 1,3-dibromopropane, Sodium Hydride (highly flammable), DMSO (anhydrous) | 4-Fluorophenylacetonitrile, 1,3-dibromopropane, Sodium Hydroxide (50% aq.), Phase-Transfer Catalyst (e.g., TBAB) |
| Solvent | Anhydrous DMSO | Toluene or solvent-free |
| Temperature | 25-30°C | 60-80°C |
| Safety | High risk (flammable gas evolution, pyrophoric reagent) | Low risk (no flammable gas, stable reagents) |
| Scalability | Challenging due to safety concerns | Readily scalable |
| Cost-Effectiveness | Higher cost due to specialized reagents and safety precautions | More cost-effective due to cheaper base and simpler setup |
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Hydride (Adapted from a similar procedure for the chloro-analogue[3])
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A stirred suspension of sodium hydride in anhydrous DMSO is prepared under an inert atmosphere (e.g., argon).
-
A solution of 4-fluorophenylacetonitrile in anhydrous DMSO is added dropwise to the sodium hydride suspension at room temperature.
-
The reaction mixture is stirred for 30 minutes to ensure complete formation of the carbanion.
-
A solution of 1,3-dibromopropane in anhydrous DMSO is then added dropwise, maintaining the reaction temperature below 30°C.
-
After the addition is complete, the mixture is stirred for an additional 40 minutes.
-
The reaction is quenched by carefully pouring the mixture into ice water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by vacuum distillation.
Method 2: Proposed Synthesis of this compound using Phase-Transfer Catalysis
Materials:
-
4-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 4-fluorophenylacetonitrile, 1,3-dibromopropane, and tetrabutylammonium bromide (TBAB) in toluene, a 50% aqueous solution of sodium hydroxide is added.
-
The reaction mixture is heated to 70°C and stirred vigorously for 3-4 hours.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature and water is added.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude product.
-
The product is purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: General synthetic route to this compound.
Caption: Workflow comparison of the two synthetic methods.
Caption: Logic for selecting the appropriate synthetic method.
References
Safety Operating Guide
Proper Disposal of 1-(4-Fluorophenyl)cyclobutanecarbonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 1-(4-Fluorophenyl)cyclobutanecarbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.
Compound Overview: this compound is a chemical intermediate that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, in contact with skin, or inhaled.[1] Proper disposal is not merely a suggestion but a critical component of laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the substance is harmful upon absorption.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Avoids inhalation of potentially harmful vapors or aerosols.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service.[1][2][3] Do not discharge this chemical into drains or the environment.[1]
1. Waste Segregation and Collection:
- Solid Waste: Collect any solid residues, contaminated absorbent materials, or disposable labware (e.g., pipette tips, weighing boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- Liquid Waste: If the compound is in a liquid form or dissolved in a solvent, it must be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste.
- Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a designated container for contaminated solid waste.
2. Waste Container Labeling:
- All waste containers must be labeled with the words "Hazardous Waste."
- The label must clearly identify the contents, including the full chemical name: "this compound."
- Indicate the primary hazards associated with the chemical (e.g., "Toxic," "Harmful").
- Include the date when the waste was first added to the container.
3. Storage of Chemical Waste:
- Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][3]
- Ensure containers are tightly sealed to prevent leaks or spills.[1][2][3]
- Storage areas should have secondary containment to manage any potential leaks.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
- Provide the waste disposal service with a complete inventory of the waste, including the chemical name and quantity.
- Follow all institutional and regulatory procedures for waste manifest and handover. Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Emergency Procedures for Spills
In the event of a spill, adhere to the following protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by using a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Fluorophenyl)cyclobutanecarbonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 1-(4-Fluorophenyl)cyclobutanecarbonitrile (CAS No. 405090-30-4). The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling halogenated organic nitriles.
Hazard Summary and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard assessment is based on analogous compounds such as 1-(4-Fluorophenyl)cyclohexanecarbonitrile and 4-Fluorobenzonitrile. These compounds are classified as harmful if swallowed, in contact with skin, or inhaled. A significant hazard is the potential for these compounds to be metabolized to cyanide in the body.
Quantitative Data Summary from Analogous Compounds:
| Hazard Classification | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Eye Irritation | Skin Irritation |
| Category | Category 4 | Category 4 | Category 4 | Category 2A | Category 2 |
| Signal Word | Warning | Warning | Warning | Warning | Warning |
| Hazard Statement | Harmful if swallowed | Harmful in contact with skin | Harmful if inhaled | Causes serious eye irritation | Causes skin irritation |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) for splash protection. For prolonged or immersive contact, consider heavier-duty gloves such as Viton™ or a double layer of nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, but their performance against halogenated aromatic nitriles can vary.[1][2][3][4] Always inspect gloves for signs of degradation and change them immediately after contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of inhaling harmful vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, chemical spill kit).
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
Keep the container tightly closed when not in use to minimize vapor release.
3. In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
1. Waste Segregation and Collection:
-
This compound and any materials contaminated with it are considered hazardous waste.
-
Collect all waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical name.[6][7][8][9]
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[6][7][8]
2. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is equipped with secondary containment to prevent the spread of spills.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not dispose of this chemical down the drain or in regular trash.[10]
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. gloves.com [gloves.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. primodentalproducts.com [primodentalproducts.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
